7-Bromo-2,4-dichloroquinazoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2,4-dichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCSNKDVAPJWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652962 | |
| Record name | 7-Bromo-2,4-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-68-4 | |
| Record name | 7-Bromo-2,4-dichloroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2,4-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Bromo-2,4-dichloroquinazoline chemical properties
An In-depth Technical Guide to 7-Bromo-2,4-dichloroquinazoline: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic intermediate in modern medicinal chemistry and materials science. We will delve into its core chemical properties, established synthesis protocols, characteristic reactivity, and significant applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 959237-68-4) is a polysubstituted quinazoline scaffold that has garnered significant attention as a versatile building block in synthetic chemistry.[1][2] Its strategic value lies in the differential reactivity of its three halogen substituents. The two chlorine atoms, positioned at the electron-deficient C2 and C4 positions of the pyrimidine ring, are susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C7 position on the benzene ring is primed for transition metal-catalyzed cross-coupling reactions.[3] This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular structure, making it an ideal starting material for the synthesis of complex molecules and diverse compound libraries for structure-activity relationship (SAR) studies.[1][3]
This guide will explore the fundamental aspects of this compound, providing the necessary technical details to leverage its full synthetic potential.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 959237-68-4 | [4][5][6] |
| Molecular Formula | C₈H₃BrCl₂N₂ | [4][6] |
| Molecular Weight | 277.93 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | White to yellow or brown solid | [5][7] |
| Boiling Point | 330.2 ± 24.0 °C (Predicted) | [5] |
| Density | 1.851 ± 0.06 g/cm³ (Predicted) | [5][6] |
| pKa | -1.17 ± 0.30 (Predicted) | [5] |
| XLogP3 | 4.2 | [4][6] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Note: Some properties are computationally predicted and should be used as an estimate.
The structure of this compound is presented below.
Caption: Chemical structure of this compound.
Synthesis Protocol
The most common and industrially scalable synthesis of this compound involves the chlorination of 7-bromoquinazoline-2,4(1H,3H)-dione.[5] The dione precursor is readily accessible and is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base to facilitate the reaction.
Experimental Protocol: Chlorination of 7-Bromoquinazoline-2,4(1H,3H)-dione
This protocol is based on established procedures.[5]
Materials:
-
7-Bromoquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or other tertiary amine base
-
Appropriate reaction vessel with reflux condenser and stirring mechanism
-
Ice bath
-
Filtration apparatus
-
Solvents for workup and purification (e.g., dichloromethane, hexanes)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, suspend 7-bromoquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride at room temperature. Causality Note: POCl₃ serves as both the chlorinating reagent and the solvent in this case, ensuring the reaction goes to completion.
-
Base Addition: Slowly add a catalytic amount of N,N-diisopropylethylamine to the suspension. Causality Note: The amine base acts as a catalyst, likely by forming a more reactive Vilsmeier-Haack type intermediate with POCl₃, which enhances the rate of chlorination of the amide functionalities.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, carefully cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃. Safety Note: This quenching step is highly exothermic and should be performed with extreme caution.
-
Extraction: Extract the resulting aqueous slurry with an organic solvent such as dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound as a solid.
-
Validation: The final product should be validated by analytical techniques such as NMR and Mass Spectrometry. The mass spectrum is expected to show a characteristic isotopic pattern with (M+H)⁺ peaks at m/z 277 and 279, confirming the presence of one bromine atom.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. China this compound CAS NO: 959237-68-4 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. 6,7-Dibromo-4-chloroquinazoline | 885524-31-2 | Benchchem [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2,4-DICHLORO-7-BROMOQUINAZOLINE | 959237-68-4 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound 97% | CAS: 959237-68-4 | AChemBlock [achemblock.com]
The Synthetic Keystone: A Technical Guide to 7-Bromo-2,4-dichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 7-Bromo-2,4-dichloroquinazoline, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the quinazoline core and the differential reactivity of its two chlorine substituents, make it a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This document will detail its physicochemical properties, synthesis, chemical reactivity with a focus on regioselective nucleophilic aromatic substitution, and its applications as a key intermediate in the development of therapeutic agents. Experimental insights and safety considerations are also provided to equip researchers with the necessary knowledge for its effective and safe utilization.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic structure provides a well-defined orientation for pharmacophoric groups, enabling precise interactions with biological targets. The introduction of bromine and chlorine atoms onto this scaffold, as in this compound, offers synthetic handles for the construction of complex molecular architectures and the fine-tuning of physicochemical and pharmacological properties. This guide focuses on the title compound, a key intermediate whose strategic importance lies in the sequential and regioselective displacement of its chloro groups.
Physicochemical and Spectroscopic Profile
This compound, with the CAS number 959237-68-4, is typically a white to yellow solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1. While detailed spectroscopic data should be obtained for each batch, typical spectral characteristics are available from commercial suppliers.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 959237-68-4 | [3][4][5][6] |
| Molecular Formula | C₈H₃BrCl₂N₂ | [3][4] |
| Molecular Weight | 277.94 g/mol | [3][4] |
| IUPAC Name | This compound | [3][6] |
| Appearance | White to yellow solid | [1] |
| Boiling Point | 330.2 ± 24.0 °C (Predicted) | [1] |
| Density | 1.851 ± 0.06 g/cm³ (Predicted) | [1][4] |
| pKa | -1.17 ± 0.30 (Predicted) | [1] |
| XLogP3 | 4.2 | [4] |
Synthesis of this compound: A Proven Protocol
The synthesis of this compound is most effectively achieved through the chlorination of the corresponding dione precursor, 7-bromoquinazoline-2,4(1H,3H)-dione. This transformation is typically accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
- 1. 2,4-DICHLORO-7-BROMOQUINAZOLINE | 959237-68-4 [m.chemicalbook.com]
- 2. 959237-68-4|this compound|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. This compound 97% | CAS: 959237-68-4 | AChemBlock [achemblock.com]
An In-depth Technical Guide to 7-Bromo-2,4-dichloroquinazoline: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, synthesis, and applications of 7-Bromo-2,4-dichloroquinazoline, a pivotal building block in the development of targeted therapeutics. As a senior application scientist, this document aims to deliver not just procedural steps but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs. Its unique heterocyclic structure allows for versatile functionalization, enabling the fine-tuning of pharmacological properties. This compound, in particular, serves as a highly reactive intermediate, with the chloro groups at the 2 and 4 positions being susceptible to nucleophilic substitution and the bromo group at the 7 position providing a handle for further modifications, such as cross-coupling reactions. This trifunctional nature makes it an invaluable tool for creating diverse libraries of compounds for high-throughput screening.
Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₃BrCl₂N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 277.93 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 959237-68-4 | --INVALID-LINK--[1] |
| Canonical SMILES | C1=CC2=C(C=C1Br)N=C(N=C2Cl)Cl | --INVALID-LINK--[1] |
| InChI Key | RDCSNKDVAPJWGR-UHFFFAOYSA-N | --INVALID-LINK--[1] |
| Appearance | White to yellow solid | --INVALID-LINK--[2] |
| Boiling Point | 330.2±24.0 °C (Predicted) | --INVALID-LINK--[2] |
| Density | 1.851±0.06 g/cm³ (Predicted) | --INVALID-LINK--[2] |
Molecular Structure Visualization
The following diagram illustrates the molecular structure of this compound, highlighting the key positions for chemical modification.
Caption: Molecular structure of this compound.
Synthesis Protocol: A Self-Validating Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process starting from 4-bromo-2-aminobenzoic acid. This method ensures high purity and yield, critical for subsequent drug development stages.
Step 1: Synthesis of 7-bromoquinazoline-2,4(1H,3H)-dione
This initial step involves the cyclization of the starting material to form the quinazolinedione core.
Caption: Workflow for the synthesis of the quinazolinedione intermediate.
Methodology:
-
Reaction Setup: In a well-ventilated fume hood, suspend 4-bromo-2-aminobenzoic acid in water.
-
Urea Formation: Add acetic acid to the suspension, followed by the dropwise addition of a sodium cyanate (NaOCN) solution while stirring vigorously. Continue stirring at room temperature. The causality here is the in-situ formation of isocyanic acid which then reacts with the amine to form a urea derivative.
-
Cyclization: Add sodium hydroxide (NaOH) pellets portion-wise to induce cyclization.
-
Precipitation: Carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 4. This will precipitate the desired product.
-
Isolation and Purification: Isolate the precipitate by filtration, wash thoroughly with water, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.
Characterization of 7-bromoquinazoline-2,4(1H,3H)-dione:
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.39 (brs, 1H), 11.22 (brs, 1H), 7.79 (d, J = 8.0 Hz, 1H), 7.36–7.33 (m, 2H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 162.2, 150.1, 142.0, 129.0, 128.2, 125.3, 117.6, 113.6.
-
HRMS (ESI): m/z calculated for C₈H₆BrN₂O₂ [M+H]⁺ 240.9607, found 240.9602.
Step 2: Synthesis of this compound
This step involves the chlorination of the quinazolinedione intermediate.
Caption: Workflow for the chlorination to the final product.
Methodology:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser. Add 7-bromoquinazoline-2,4(1H,3H)-dione, N,N-diethylaniline, and phosphorus oxychloride (POCl₃). The N,N-diethylaniline acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice. This will precipitate the product and hydrolyze the excess POCl₃.
-
Isolation and Purification: Isolate the solid precipitate by filtration, wash extensively with water until the filtrate is neutral, and then dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetone if required.
Predicted Characterization of this compound:
While specific experimental spectra are not widely published, the following are the expected spectroscopic characteristics based on the structure and data from analogous compounds:
-
¹H NMR (CDCl₃): The spectrum is expected to show three aromatic protons. The proton at C5 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C8 as a doublet.
-
¹³C NMR (CDCl₃): The spectrum should display eight distinct carbon signals, including the two carbons attached to chlorine in the pyrimidine ring and the carbon attached to bromine in the benzene ring.
-
Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine and two chlorine atoms. The (M+H)⁺ peak is expected at m/z 277/279/281.[2]
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a cornerstone in the synthesis of a class of anticancer agents known as tyrosine kinase inhibitors (TKIs).[3] Many of these inhibitors target the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival, which is often dysregulated in various cancers.[3]
The 2,4-dichloroquinazoline core allows for the strategic introduction of different substituents at the 2 and 4 positions to optimize binding to the ATP-binding pocket of the target kinase. The bromine at the 7-position can be further functionalized to enhance potency, selectivity, and pharmacokinetic properties.
References
Strategic Overview: The Quinazoline Core in Drug Discovery
An In-depth Technical Guide to the Synthesis of 7-Bromo-2,4-dichloroquinazoline
This guide provides researchers, scientists, and drug development professionals with a detailed, field-proven pathway for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind procedural choices, ensuring a robust and reproducible methodology.
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology. The 2,4-disubstituted quinazoline motif is a privileged structure for interacting with the ATP-binding pocket of various kinases. This compound, specifically, serves as a critical and versatile building block. The bromine atom at the 7-position offers a valuable handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the two chlorine atoms at the 2- and 4-positions provide sites for sequential and regioselective nucleophilic aromatic substitution (SNAr). This differential reactivity allows for the controlled introduction of diverse pharmacophores, making it an ideal starting point for library synthesis and lead optimization.
The synthetic strategy detailed herein is a robust, two-step process commencing with the formation of a stable dione intermediate, followed by a high-yielding chlorination. This approach is favored for its reliability and scalability.
The Synthetic Pathway: A Two-Step Approach
The synthesis is logically divided into two primary stages:
-
Cyclization: Formation of the core quinazoline ring system to produce 7-bromoquinazoline-2,4(1H,3H)-dione.
-
Chlorination: Conversion of the stable dione intermediate into the highly reactive target molecule, this compound.
This pathway is illustrated below.
Step 1: Synthesis of 7-Bromoquinazoline-2,4(1H,3H)-dione
Principle and Rationale
The initial step involves the construction of the pyrimidine ring fused to a benzene core. The most common and cost-effective method starts with an appropriately substituted anthranilic acid—in this case, 2-amino-4-bromobenzoic acid. This precursor undergoes condensation with a carbonyl source, such as potassium cyanate (KOCN) or urea.[1] The reaction with KOCN, for instance, proceeds via the formation of an intermediate urea derivative which then undergoes intramolecular cyclization upon heating under basic conditions to yield the thermodynamically stable quinazolinedione. The choice of starting from anthranilic acid derivatives is a classic and reliable method for building the quinazolinone core.[2][3]
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted quinazoline-2,4-diones.[1][4][5]
-
Reaction Setup: To a suspension of 2-amino-4-bromobenzoic acid (1.0 equiv) in distilled water, add a solution of potassium cyanate (2.5 equiv) in water.
-
Acidification: Stir the mixture vigorously and add acetic acid dropwise until the pH of the suspension is approximately 4-5.
-
Initial Reaction: Continue stirring at room temperature for 30-60 minutes. An intermediate precipitate will form.
-
Cyclization: Add a solution of sodium hydroxide (e.g., 2M NaOH) until the pH reaches 11-12. Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully acidify with concentrated HCl until the pH is ~4. This will cause the product to precipitate.
-
Purification: Collect the white solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol. Dry the product under vacuum. The resulting 7-bromoquinazoline-2,4(1H,3H)-dione is typically of high purity and can be used in the next step without further purification.[4][5]
Reagent Summary Table
| Reagent | Molar Eq. | MW ( g/mol ) | Role |
| 2-Amino-4-bromobenzoic Acid | 1.0 | 216.03 | Starting Material |
| Potassium Cyanate (KOCN) | 2.5 | 81.12 | Carbonyl Source |
| Acetic Acid | - | 60.05 | pH Adjustment |
| Sodium Hydroxide (NaOH) | - | 40.00 | Base/pH Adjustment |
| Hydrochloric Acid (HCl) | - | 36.46 | pH Adjustment |
Mechanistic Rationale
The reaction proceeds through the nucleophilic attack of the amino group of anthranilic acid on the cyanate, followed by cyclization and dehydration to form the stable heterocyclic dione.
Step 2: Chlorination of 7-Bromoquinazoline-2,4(1H,3H)-dione
Principle and Rationale
The conversion of the quinazolinedione to the 2,4-dichloroquinazoline is a critical activation step. The hydroxyl groups of the tautomeric enol form of the dione are replaced by chlorine atoms. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often serving as both the chlorinating agent and the solvent.[6] The reaction is typically conducted at elevated temperatures to drive it to completion. The addition of a tertiary amine base, such as N,N-diethylaniline or N,N-diisopropylethylamine (DIPEA), is crucial.[7][8] The base acts as a catalyst and scavenges the HCl gas produced during the reaction, preventing potential side reactions and improving the overall yield and purity of the product.
Experimental Protocol
This protocol is based on well-established chlorination procedures for quinazolinediones.[8][9]
-
Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 7-bromoquinazoline-2,4(1H,3H)-dione (1.0 equiv) in an excess of phosphorus oxychloride (POCl₃, ~10-15 vol equiv).
-
Base Addition: To the stirred suspension, add N,N-diethylaniline (1.0-1.2 equiv) dropwise. The mixture may become more homogeneous.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), observing the disappearance of the polar starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.
-
Isolation: The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper, then wash with a small amount of cold diethyl ether or ethanol. Dry the product under vacuum to yield this compound as a solid.
Reagent Summary Table
| Reagent | Molar Eq. | MW ( g/mol ) | Role |
| 7-Bromoquinazoline-2,4(1H,3H)-dione | 1.0 | 241.04 | Substrate |
| Phosphorus Oxychloride (POCl₃) | Excess | 153.33 | Chlorinating Agent/Solvent |
| N,N-Diethylaniline | 1.1 | 149.23 | Base/Catalyst |
Visualization of the Chlorination Workflow
References
- 1. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Introduction: The Quinazoline Scaffold and the Significance of Solubility
An In-Depth Technical Guide to the Solubility Profile of 7-Bromo-2,4-dichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including approved therapeutics. This compound is a key heterocyclic building block used in the synthesis of more complex molecules, particularly kinase inhibitors for oncological research. Understanding its solubility is a critical first step in its application, as solubility directly impacts reaction kinetics, purification strategies, and, in the context of drug development, the ultimate bioavailability of any derived active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known physicochemical properties of this compound, a theoretical analysis of its expected solubility, and a detailed experimental protocol for its empirical determination.
Physicochemical Properties: A Foundation for Solubility Prediction
A compound's fundamental physical and chemical characteristics are predictive of its solubility behavior. For this compound, the available data points towards a molecule with significant nonpolar character.
| Property | Value | Source |
| Molecular Formula | C₈H₃BrCl₂N₂ | [1][2] |
| Molecular Weight | 277.93 g/mol | [1] |
| Appearance | White to yellow/brown solid | [3][4] |
| XLogP3 | 4.2 | [1][2] |
| Predicted Boiling Point | 330.2 ± 24.0 °C | [3] |
| Predicted Density | 1.851 ± 0.06 g/cm³ | [2][3] |
| Predicted pKa | -1.17 ± 0.30 | [3] |
The high calculated XLogP3 value of 4.2 is a strong indicator of lipophilicity ("fat-loving") and suggests that the compound will have low solubility in aqueous solutions and higher solubility in organic solvents.[1][2] The principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another. Given the aromatic, halogen-rich structure of this compound, it is predicted to be more soluble in nonpolar and moderately polar organic solvents.
Theoretical Solubility Profile & Influencing Factors
The solubility of a solid compound is not a fixed value but is influenced by a dynamic interplay of factors. Understanding these relationships is key to manipulating solubility for experimental or formulation purposes.
Caption: Key factors influencing the solubility of this compound.
-
Solvent Polarity : Based on its high lipophilicity, this compound is expected to exhibit poor solubility in polar solvents like water. Its solubility should increase significantly in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF).
-
Temperature : For most solid solutes, solubility is an endothermic process, meaning it increases with temperature. Heating the solvent provides the energy needed to overcome the lattice energy of the solid crystal and the intermolecular forces of the solvent.
-
pH : The predicted pKa of -1.17 suggests that this compound is not readily ionizable under typical aqueous pH conditions (1-14).[3] Therefore, its solubility is not expected to be significantly influenced by changes in pH.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a solid is the equilibrium (or thermodynamic) solubility assay. This method measures the concentration of a saturated solution after it has been allowed to reach equilibrium with an excess of the solid compound.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol: Equilibrium Solubility Measurement
This protocol provides a self-validating system for accurately determining the solubility of this compound.
1. Materials & Reagents:
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, DMSO, DCM, THF)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Thermostatic shaker/incubator
-
Centrifuge or syringe filters (0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
2. Experimental Procedure:
-
Step 1: Preparation of Calibration Curve:
-
Prepare a stock solution of this compound in a suitable solvent where it is freely soluble (e.g., DMSO or Acetonitrile).
-
Create a series of dilutions from the stock solution to generate a standard curve.
-
Analyze these standards using HPLC or UV-Vis to create a calibration curve of concentration versus instrument response (e.g., peak area). This is crucial for quantifying the unknown concentration later.
-
-
Step 2: Sample Preparation:
-
Add an excess amount of solid this compound to a 2 mL vial. An amount that is visibly in excess (e.g., 5-10 mg) is sufficient to ensure a saturated solution is formed.[5]
-
Accurately add a known volume of the desired test solvent (e.g., 1 mL) to the vial.
-
Prepare samples in triplicate for each solvent to ensure reproducibility.
-
-
Step 3: Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[6] A preliminary time-course experiment can be run to determine the point at which the concentration in the liquid phase no longer increases.
-
-
Step 4: Phase Separation:
-
After equilibration, remove the vials and allow the solid to settle.
-
Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:
-
-
Step 5: Analysis:
-
Carefully take a known aliquot of the clear supernatant and dilute it with the appropriate mobile phase or solvent into the working range of your calibration curve.
-
Analyze the diluted sample using the previously established HPLC or UV-Vis method.
-
Calculate the concentration of this compound in the saturated solution using the calibration curve, accounting for the dilution factor. The final value represents the solubility in units such as mg/mL or µg/mL.
-
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Hazard Identification : The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[4][8]
-
Handling Precautions : Always handle this compound in a well-ventilated area or a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9][10] Avoid creating dust when handling the solid.[9]
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[3][11]
Conclusion
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. echemi.com [echemi.com]
- 3. 2,4-DICHLORO-7-BROMOQUINAZOLINE | 959237-68-4 [m.chemicalbook.com]
- 4. This compound 97% | CAS: 959237-68-4 | AChemBlock [achemblock.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 7-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 45790052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.com [fishersci.com]
- 11. 959237-68-4|this compound|BLD Pharm [bldpharm.com]
Spectral Data Analysis of 7-Bromo-2,4-dichloroquinazoline: A Technical Guide for Researchers
Introduction
7-Bromo-2,4-dichloroquinazoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the quinazoline scaffold, which is a core structure in numerous biologically active molecules, this compound serves as a versatile building block for the synthesis of novel therapeutic agents. The precise elucidation of its molecular structure is paramount for its application in synthetic chemistry, and this is unequivocally achieved through a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This technical guide provides an in-depth analysis of the spectral data for this compound. The content herein is curated for researchers, scientists, and drug development professionals, offering not just the spectral data itself, but also a detailed interpretation grounded in the principles of spectroscopic analysis and the extensive experience of our applications team. We will explore the causality behind the experimental choices and provide self-validating protocols for data acquisition.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used for the this compound molecule.
Caption: Molecular structure and atom numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring moiety. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrimidine ring and the halogens.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | ~8.2 - 8.4 | d | J = 8.5 - 9.0 |
| H-6 | ~7.8 - 8.0 | dd | J = 8.5 - 9.0, 2.0 - 2.5 |
| H-8 | ~8.3 - 8.5 | d | J = 2.0 - 2.5 |
Interpretation and Rationale:
-
H-5: This proton is ortho to a nitrogen atom (N-1) and is expected to be deshielded, appearing at a downfield chemical shift. It will appear as a doublet due to coupling with H-6.
-
H-6: This proton is coupled to both H-5 and H-8. The coupling to the ortho proton H-5 will be a large coupling constant, while the meta coupling to H-8 will be smaller. This results in a doublet of doublets.
-
H-8: This proton is ortho to a nitrogen atom (N-1) and adjacent to the bromine atom. It is expected to be significantly deshielded. It will appear as a doublet due to the smaller meta coupling with H-6.
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals for the eight carbon atoms in the quinazoline ring system. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl, Br) and the overall aromaticity of the system.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 - 158 |
| C-4 | ~160 - 163 |
| C-4a | ~128 - 131 |
| C-5 | ~129 - 132 |
| C-6 | ~130 - 133 |
| C-7 | ~120 - 123 |
| C-8 | ~138 - 141 |
| C-8a | ~150 - 153 |
Interpretation and Rationale:
-
C-2 and C-4: These carbons are directly attached to two nitrogen atoms and a chlorine atom, leading to significant deshielding and placing them at the downfield end of the spectrum.
-
C-7: This carbon is directly bonded to the bromine atom, and due to the "heavy atom effect," its resonance is expected to be shifted upfield compared to an unsubstituted carbon in a similar environment.
-
C-4a and C-8a: These are the bridgehead carbons and their chemical shifts are influenced by their fusion to both the benzene and pyrimidine rings.
-
C-5, C-6, and C-8: These are protonated aromatic carbons, and their chemical shifts are in the expected aromatic region, influenced by the positions of the various substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the aromatic C-H and C=C/C=N bonds, as well as the C-Cl and C-Br bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Weak to Medium | Aromatic C-H stretching |
| ~1610 - 1550 | Medium to Strong | C=C and C=N stretching vibrations of the quinazoline ring |
| ~1500 - 1400 | Medium to Strong | Aromatic ring skeletal vibrations |
| ~850 - 750 | Strong | C-Cl stretching |
| ~700 - 500 | Medium to Strong | C-Br stretching |
Interpretation and Rationale:
The presence of sharp peaks in the 1610-1400 cm⁻¹ region is characteristic of the quinazoline ring system. The strong absorptions in the lower wavenumber region are indicative of the carbon-halogen bonds. The overall spectrum serves as a unique fingerprint for the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, electron impact (EI) ionization is a suitable technique.
| m/z | Relative Abundance | Assignment |
| 276/278/280 | High | [M]⁺ (Molecular ion) |
| 241/243/245 | Medium | [M-Cl]⁺ |
| 197/199 | Low | [M-Br]⁺ |
| 162/164 | Medium | [M-Br-Cl]⁺ |
Interpretation and Rationale:
The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion and any fragments containing these halogens. The fragmentation pattern is expected to involve the loss of chlorine and bromine radicals, leading to the observed fragment ions. The base peak will likely be the most stable fragment.
Experimental Protocols
The following are detailed, self-validating protocols for the acquisition of spectral data for this compound.
NMR Spectroscopy Protocol
Caption: Workflow for NMR data acquisition.
FT-IR Spectroscopy Protocol (ATR)
Caption: Workflow for FT-IR data acquisition using ATR.
Mass Spectrometry Protocol (EI)
Caption: Workflow for Mass Spectrometry data acquisition using EI.
Conclusion
The comprehensive spectral analysis of this compound, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides an unambiguous structural confirmation of this important synthetic intermediate. The predicted data, based on sound spectroscopic principles and comparison with related structures, offers a reliable reference for researchers in the field. The detailed experimental protocols provided herein ensure that high-quality, reproducible data can be obtained. This technical guide serves as a valuable resource for any scientist working with this compound, facilitating its effective use in the development of novel chemical entities with therapeutic potential.
The Synthetic Pathway to 7-Bromo-2,4-dichloroquinazoline: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the synthetic route to 7-Bromo-2,4-dichloroquinazoline, a crucial building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the starting materials, reaction mechanisms, and experimental protocols.
Introduction: The Significance of this compound
This compound is a key intermediate in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors. The quinazoline scaffold is a common feature in a variety of biologically active compounds, and the specific substitution pattern of this molecule, with a bromine atom at the 7-position and chlorine atoms at the 2- and 4-positions, provides three reactive sites for further chemical modification. This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs, leading to the development of potent and selective therapeutic agents.
The Primary Synthetic Route: A Two-Step Approach
The most common and efficient synthesis of this compound is a two-step process that begins with a readily available substituted anthranilic acid. This pathway is favored for its reliability and the commercial availability of the starting material.
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of the Intermediate: 7-Bromoquinazoline-2,4(1H,3H)-dione
The initial step involves the cyclization of 2-amino-4-bromobenzoic acid to form the quinazolinedione ring system. This reaction is a cornerstone of heterocyclic chemistry and can be achieved through various methods, with the use of urea being a common and cost-effective approach.
Starting Material Analysis:
2-Amino-4-bromobenzoic acid is the preferred starting material due to its commercial availability and the strategic placement of the bromine atom, which ultimately directs it to the 7-position of the quinazoline ring.[1] This starting material is a stable, crystalline solid.[2]
Reaction Mechanism:
The reaction of 2-amino-4-bromobenzoic acid with urea proceeds through a condensation and subsequent intramolecular cyclization. The amino group of the anthranilic acid attacks one of the carbonyl groups of urea, leading to the formation of an intermediate that, upon heating, cyclizes to form the stable quinazolinedione ring.
Experimental Protocol: Synthesis of 7-Bromoquinazoline-2,4(1H,3H)-dione
-
Materials:
-
2-Amino-4-bromobenzoic acid
-
Urea
-
High-boiling point solvent (e.g., mineral oil or diphenyl ether)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-amino-4-bromobenzoic acid (1 equivalent) and urea (2-3 equivalents).
-
Add a high-boiling point solvent to create a slurry.
-
Heat the reaction mixture to 180-200 °C and maintain this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solvent.
-
Filter the solid product and wash it with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling point solvent.
-
The crude 7-bromoquinazoline-2,4(1H,3H)-dione can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Data Summary Table:
| Parameter | Value |
| Starting Material | 2-Amino-4-bromobenzoic acid |
| Reagent | Urea |
| Reaction Temperature | 180-200 °C |
| Reaction Time | 2-4 hours |
| Product | 7-Bromoquinazoline-2,4(1H,3H)-dione |
| Purification Method | Recrystallization |
Part 2: Chlorination of 7-Bromoquinazoline-2,4(1H,3H)-dione
The second and final step is the conversion of the quinazolinedione to the target this compound. This is achieved through a chlorination reaction that replaces the hydroxyl groups of the tautomeric form of the dione with chlorine atoms.
Chlorinating Agent and Rationale:
Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is a powerful chlorinating agent for converting hydroxyl groups, particularly in heterocyclic systems, to chlorine atoms.[3][4] The reaction is often carried out in the presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, which acts as a catalyst and neutralizes the HCl generated during the reaction.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
7-Bromoquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline or Triethylamine
-
Inert solvent (e.g., toluene or acetonitrile) - optional
-
-
Procedure:
-
In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube with 7-bromoquinazoline-2,4(1H,3H)-dione (1 equivalent).
-
Carefully add an excess of phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline or triethylamine (0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Filter the solid and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
-
Data Summary Table:
| Parameter | Value |
| Starting Material | 7-Bromoquinazoline-2,4(1H,3H)-dione |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Catalyst | N,N-Dimethylaniline or Triethylamine |
| Reaction Temperature | 110-120 °C |
| Reaction Time | 4-6 hours |
| Product | This compound |
| Purification Method | Recrystallization or Chromatography |
Alternative Synthetic Strategies
While the two-step synthesis from 2-amino-4-bromobenzoic acid is the most direct and widely used method, alternative routes have been explored. For instance, a one-step synthesis of a related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, has been reported starting from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate.[5] This approach, however, involves a more complex starting material and may not be as generally applicable.
Conclusion and Future Perspectives
The synthesis of this compound from 2-amino-4-bromobenzoic acid is a robust and well-established process that provides a reliable source of this important building block for drug discovery. The two-step procedure, involving a cyclization to form the quinazolinedione intermediate followed by chlorination, is both efficient and scalable. Understanding the nuances of each step, from the choice of starting material to the specific reaction conditions, is crucial for achieving high yields and purity. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the efficient synthesis of key intermediates like this compound will remain a critical endeavor in the field of medicinal chemistry.
References
Navigating the Regioselectivity of 7-Bromo-2,4-dichloroquinazoline: An In-depth Technical Guide for Drug Development Professionals
Foreword: The Quinazoline Scaffold - A Cornerstone of Modern Medicinal Chemistry
The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics and clinical candidates for a wide range of diseases, including cancer, inflammation, and infectious agents. Its versatility stems from the multiple points for substitution, allowing for the fine-tuning of physicochemical properties and biological activity. Among the various substituted quinazolines, 7-bromo-2,4-dichloroquinazoline stands out as a particularly valuable building block. The differential reactivity of its three halogenated positions—the two chlorine atoms on the pyrimidine ring and the bromine atom on the benzene ring—offers a strategic handle for the sequential introduction of diverse functionalities. This guide provides a comprehensive exploration of the reactivity of this compound with nucleophiles, offering insights into the underlying principles that govern its regioselectivity and providing actionable protocols for its synthetic manipulation.
The Hierarchy of Reactivity: Understanding the Electronic Landscape
The reactivity of this compound is dictated by the electronic nature of the quinazoline core and the distinct properties of the three halogen atoms. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, rendering the attached carbon atoms electrophilic and susceptible to nucleophilic attack.
The Predominance of C4 Substitution in Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the C4 position is significantly more reactive than the chlorine at the C2 position.[1][2] This pronounced regioselectivity is a cornerstone of quinazoline chemistry and is well-documented in the scientific literature.[1][3]
Theoretical studies using Density Functional Theory (DFT) calculations have provided a clear molecular-level understanding of this phenomenon. These calculations reveal that the carbon atom at the C4 position of the 2,4-dichloroquinazoline scaffold possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[1][3][4] This indicates that the C4 position is more electron-deficient and, therefore, more susceptible to attack by a nucleophile.[1][3][4] Consequently, the activation energy for nucleophilic attack at C4 is lower than at C2, solidifying its status as the preferred site for initial substitution.[1][4]
This inherent reactivity profile allows for the selective mono-substitution at the C4 position under mild reaction conditions, leaving the C2 and C7 positions available for subsequent functionalization.
Diagram 1: Reactivity Hierarchy in this compound
Caption: A visual representation of the reactivity hierarchy of the halogenated positions in this compound towards nucleophilic attack.
Reaction with Amine Nucleophiles: A Gateway to Bioactive Scaffolds
The reaction of 2,4-dichloroquinazolines with amine nucleophiles is one of the most extensively studied and utilized transformations in the synthesis of medicinally relevant compounds.[1] This reaction typically proceeds with high regioselectivity for the C4 position, affording 2-chloro-4-aminoquinazoline derivatives.
A wide variety of amines, including primary and secondary aliphatic amines, anilines, and benzylamines, have been successfully employed as nucleophiles.[1] The reaction conditions are generally mild, often involving stirring the reactants in a suitable solvent such as ethanol, isopropanol, or THF at temperatures ranging from room temperature to reflux.[2]
Step-by-Step Protocol for the Synthesis of a 2-Chloro-4-amino-7-bromoquinazoline Derivative
This protocol provides a general procedure for the selective amination at the C4 position.
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, 10 mL/mmol).
-
Nucleophile Addition: Add the desired amine nucleophile (1.1 equivalents) to the solution. If the amine is a salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) to liberate the free amine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 7-bromo-2-chloro-4-aminoquinazoline.
Expanding the Chemical Space: Reactions with Oxygen and Sulfur Nucleophiles
While less documented than reactions with amines, the substitution of the chloro groups with oxygen and sulfur nucleophiles provides access to another dimension of chemical diversity.
O-Nucleophiles (Phenols and Alcohols)
The reaction with phenols and alcohols generally requires more forcing conditions than with amines, often necessitating the use of a base such as sodium hydride or potassium carbonate to generate the more nucleophilic alkoxide or phenoxide. The regioselectivity for the C4 position is typically maintained.
S-Nucleophiles (Thiols)
Thiols are excellent nucleophiles and react readily with 2,4-dichloroquinazolines.[5] Similar to amines, these reactions often proceed smoothly at room temperature. The resulting thioether linkage is a valuable functional group for further synthetic transformations. In some cases, thiols can lead to the formation of bis-substituted products, even when using one equivalent of the nucleophile, highlighting their high reactivity.[6]
The Strategic Role of the C7-Bromo Group: Palladium-Catalyzed Cross-Coupling Reactions
While the C7-bromo position is generally unreactive towards SNAr, it serves as a crucial handle for palladium-catalyzed cross-coupling reactions.[7] This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, significantly expanding the accessible chemical space.
Commonly employed cross-coupling reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines.
These reactions are typically performed after the initial nucleophilic substitution at the C4 and/or C2 positions, demonstrating the orthogonal reactivity of the different halogen atoms.
General Protocol for Suzuki-Miyaura Coupling at the C7 Position
This protocol outlines a general procedure for the arylation of the C7 position of a 4-substituted-2-chloro-7-bromoquinazoline.
-
Reaction Setup: To a reaction vessel, add the 4-substituted-2-chloro-7-bromoquinazoline (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.
-
Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Diagram 2: Sequential Functionalization Workflow
Caption: A workflow diagram illustrating a potential synthetic route for the sequential functionalization of this compound.
Summary of Reactivity and Experimental Considerations
The following table summarizes the key reactivity patterns and provides general experimental guidelines for the reaction of this compound with various nucleophiles.
| Position | Halogen | Reaction Type | Relative Reactivity | Typical Nucleophiles | General Conditions |
| C4 | Chlorine | SNAr | High | Amines, Thiols, Phenols | Mild (Room temp. to reflux) |
| C2 | Chlorine | SNAr | Moderate | Amines, Thiols, Phenols | Harsher than C4 (Higher temp.) |
| C7 | Bromine | Pd-Cross-Coupling | Low (for SNAr) | Boronic acids, Alkynes, Amines | Pd catalyst, base, elevated temp. |
Conclusion: A Versatile Scaffold for Drug Discovery
This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined hierarchy of reactivity allows for the controlled and sequential introduction of a wide range of functional groups. By understanding the principles of regioselectivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can strategically design and synthesize novel quinazoline derivatives with tailored biological activities. The ability to selectively functionalize the C4, C2, and C7 positions provides a robust platform for the rapid generation of compound libraries for hit-to-lead optimization and the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Bromo-2,4-dichloroquinazoline
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing nucleophilic aromatic substitution (SNAr) reactions on 7-Bromo-2,4-dichloroquinazoline. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the quinazoline scaffold in numerous therapeutic agents.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying principles of regioselectivity, offering field-proven protocols for the selective functionalization of this heterocycle. We will dissect the hierarchy of reactivity at the C2, C4, and C7 positions, provide validated, step-by-step protocols for monosubstitution and sequential disubstitution, and present data-driven insights to ensure reproducible and predictable outcomes in your synthetic campaigns.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring.[1] This "privileged structure" is a cornerstone of modern medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[4][5][6] Its rigid framework and hydrogen bonding capabilities allow it to interact with a multitude of biological targets, leading to applications as anticancer agents (e.g., EGFR inhibitors like Gefitinib), antihypertensives, anti-inflammatory agents, and antimicrobials.[1][3][7][8]
The ability to strategically introduce diverse functional groups onto the quinazoline nucleus is paramount for developing novel therapeutics and chemical probes. This compound serves as an exceptionally valuable starting material, offering three distinct reaction handles for chemical modification. Understanding the nuanced reactivity of this substrate is key to unlocking its synthetic potential.
Theoretical Principles: A Hierarchy of Reactivity
The regioselectivity of nucleophilic aromatic substitution on this compound is not random; it is governed by the electronic properties of the heterocyclic system. The two nitrogen atoms in the pyrimidine ring strongly withdraw electron density, activating the attached chlorine atoms toward nucleophilic attack. The reactivity of the three halogenated positions follows a distinct and predictable hierarchy: C4 >> C2 >>> C7 .
The C4 Position: The Site of Kinetic Control
The chlorine atom at the C4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack.[4][5][9] This heightened reactivity is a result of two primary factors:
-
Inductive and Mesomeric Effects: The adjacent nitrogen at N3 provides powerful electron withdrawal, polarizing the C4-Cl bond.
-
Intermediate Stabilization: The negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack at C4 is effectively delocalized across both the N1 and N3 atoms, leading to a lower activation energy for its formation.[6][10]
DFT calculations have confirmed that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for nucleophilic attack.[5][6][10] Consequently, reactions with nucleophiles under mild or kinetically controlled conditions (e.g., room temperature) will almost exclusively yield the C4-substituted product.
References
- 1. mdpi.com [mdpi.com]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Researcher's Guide to the Regioselective Functionalization of 7-Bromo-2,4-dichloroquinazoline
Abstract
The 7-Bromo-2,4-dichloroquinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents, most notably tyrosine kinase inhibitors like Lapatinib.[1][2] The strategic value of this heterocycle lies in its three distinct and differentially reactive centers: the C2-chloro, C4-chloro, and C7-bromo positions. Mastering the regioselective functionalization of these sites is paramount for the efficient construction of complex molecular architectures and the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the principles governing the regioselectivity of this scaffold and offers detailed, field-proven protocols for its sequential modification. We will delve into the mechanistic underpinnings of selective nucleophilic aromatic substitution (SNAr) at the C4 and C2 positions and explore palladium-catalyzed cross-coupling reactions at the C7 position, providing researchers with a robust playbook for drug discovery and development.
The Principle of Regioselectivity: A Hierarchy of Reactivity
The three halogenated positions on the this compound core exhibit a predictable hierarchy of reactivity, which can be exploited to achieve selective, stepwise functionalization. This selectivity is governed by the electronic properties of the quinazoline ring system.
-
C4-Position (Most Electrophilic): The chlorine atom at the C4 position is the most susceptible to nucleophilic aromatic substitution (SNAr).[3] This heightened reactivity is due to the strong electron-withdrawing effect of the adjacent nitrogen atom (N3) and the ability of the quinazoline ring to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. Density Functional Theory (DFT) calculations have confirmed that the carbon atom at the C4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it the most electrophilic site for nucleophilic attack.[4][5][6] Reactions at this position can typically be achieved under mild conditions.
-
C2-Position (Less Electrophilic): The chlorine atom at the C2 position is significantly less reactive towards nucleophiles than the C4-chloro group.[3] While still activated by the ring nitrogens, the electronic influence is less pronounced. Consequently, substitution at C2 generally requires more forcing conditions, such as higher temperatures or stronger nucleophiles, after the C4 position has already been functionalized.[3]
-
C7-Position (Amenable to Cross-Coupling): The C7-bromo bond is the least reactive towards SNAr. However, this C(sp²)—Br bond is ideal for transformation via transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, provide a powerful and selective means to form new carbon-carbon and carbon-nitrogen bonds at this position, respectively.[7][8]
This predictable reactivity order (C4 > C2 for SNAr; C7 for cross-coupling) is the key to designing logical, sequential synthetic routes.
Protocols for Regioselective Functionalization
The following protocols are presented as self-validating systems, providing the rationale behind key experimental choices.
Protocol 1: Selective SNAr at the C4-Position with an Aniline
This protocol demonstrates the highly selective substitution of the C4-chloro group using a primary aromatic amine under mild conditions. The choice of a polar aprotic solvent like isopropanol or THF facilitates the reaction, and a base is often unnecessary as the aniline can act as both the nucleophile and the acid scavenger, although an external base can accelerate the reaction.
Rationale: The reaction is performed at a moderate temperature (60-65°C) to ensure exclusive selectivity for the more reactive C4 position, leaving the C2-chloro and C7-bromo groups untouched.[3] This step is often a key transformation in the synthesis of kinase inhibitors like Lapatinib.[1]
Step-by-Step Methodology:
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq, e.g., 5.0 g).
-
Solvent Addition: Add tetrahydrofuran (THF) or isopropanol (approx. 100 mL). Stir the suspension.
-
Nucleophile Addition: Add the desired aniline derivative (e.g., 3-chloro-4-(3-fluorobenzyloxy)aniline) (1.0-1.1 eq).
-
Reaction: Heat the reaction mixture to 60-65°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature (25-30°C). The product often precipitates from the solution.
-
Isolation & Purification: Filter the solid product, wash with a small amount of cold solvent (e.g., THF or isopropanol), and dry under vacuum at 60-65°C to yield the 4-amino-7-bromo-2-chloroquinazoline derivative. The product is often of sufficient purity for the next step.
| Parameter | Condition | Rationale |
| Temperature | 60-65°C | Ensures high regioselectivity for C4 over C2.[3] |
| Solvent | Isopropanol, THF | Polar aprotic solvent, good solubility for reactants. |
| Equivalents | 1.0 - 1.1 eq. Aniline | Slight excess ensures complete consumption of starting material. |
| Reaction Time | 4-12 hours | Monitored by TLC/LC-MS for completion. |
| Typical Yield | >85% | High-yielding and selective transformation. |
Protocol 2: Selective Palladium-Catalyzed Suzuki-Miyaura Coupling at the C7-Position
This protocol details the selective C-C bond formation at the C7-position, leaving the C2 and C4 (if unreacted) chloro-substituents intact. The Suzuki reaction is highly valued for its tolerance of a wide variety of functional groups.[9][10][11]
Rationale: The Palladium(0) catalyst selectively undergoes oxidative addition into the C-Br bond, which is more reactive in this catalytic cycle than the C-Cl bonds.[12][13] The choice of ligand and base is crucial for an efficient catalytic cycle. A phosphine ligand like PPh₃ stabilizes the palladium complex, and a base like K₂CO₃ is required to activate the boronic acid for the transmetalation step.[14]
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the C4-substituted-7-bromo-2-chloroquinazoline intermediate (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Catalyst & Ligand: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).
-
Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100°C under a nitrogen or argon atmosphere for 6-18 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the C7-arylated product.
Protocol 3: Selective SNAr at the C2-Position
This protocol is performed on a substrate where the C4 and C7 positions have already been functionalized. It requires more forcing conditions to substitute the less reactive C2-chloro group.
Rationale: With the C4 position blocked, a nucleophile can be forced to react at the C2 position. This typically requires higher temperatures (reflux) to overcome the higher activation energy barrier compared to C4 substitution.[3]
Step-by-Step Methodology:
-
Reagent Preparation: In a sealed tube or a flask equipped with a reflux condenser, dissolve the C4,C7-disubstituted-2-chloroquinazoline intermediate (1.0 eq) in a high-boiling polar aprotic solvent like n-butanol or dimethylformamide (DMF).
-
Nucleophile & Base: Add the desired amine (e.g., a secondary amine like morpholine) (2.0-3.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Heat the reaction mixture to 120-150°C for 12-24 hours. The reaction should be monitored by LC-MS.
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization to yield the fully substituted quinazoline.
Integrated Strategy: A Sequential Functionalization Workflow
The true power of this scaffold is realized through the logical, sequential application of these regioselective reactions. A common and highly effective strategy for creating diverse, tri-substituted quinazolines is outlined below.
This workflow demonstrates a reliable path to complex molecules:
-
C4 Functionalization: The most reactive site is addressed first under mild conditions.
-
C7 Functionalization: The C-Br bond is selectively converted using palladium catalysis.
-
C2 Functionalization: The final, least reactive C-Cl bond is substituted under forcing conditions.
By varying the nucleophiles (R¹-NH₂) and coupling partners (R²-B(OH)₂) at each step, vast libraries of compounds can be generated from a single, versatile starting material.
Conclusion
This compound is a privileged scaffold whose synthetic utility is unlocked through a deep understanding of its inherent regioselectivity. By leveraging the differential reactivity of the C4-Cl, C2-Cl, and C7-Br positions, researchers can employ a sequential strategy of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling to construct highly functionalized quinazoline derivatives. The protocols and strategies outlined in this guide provide a robust framework for the efficient and predictable synthesis of novel compounds, accelerating progress in drug discovery and medicinal chemistry.
References
- 1. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 2. medkoo.com [medkoo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nobelprize.org [nobelprize.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Topic: 7-Bromo-2,4-dichloroquinazoline in Suzuki-Miyaura Cross-Coupling Reactions
An Application Guide for the Synthesis of Functionalized Quinazolines
Introduction: The Quinazoline Scaffold and the Power of Cross-Coupling
The quinazoline core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of pharmacologically active agents.[1] Its derivatives are prominent in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Several FDA-approved drugs, such as the tyrosine kinase inhibitors Gefitinib and Erlotinib, feature the quinazoline framework, highlighting its significance in modern drug development.[2]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[5][6] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[7][8] For medicinal chemists, this reaction provides a reliable tool to construct complex biaryl and heteroaryl structures.
This guide focuses on the strategic use of 7-Bromo-2,4-dichloroquinazoline, a trifunctionalized building block, in Suzuki-Miyaura reactions. The presence of three distinct halogen atoms (two chlorides and one bromide) at electronically different positions presents a unique challenge and opportunity: regioselectivity . Mastering the selective functionalization of this substrate allows for the modular and efficient synthesis of polysubstituted quinazolines, which are key intermediates for novel therapeutic agents.
Mechanistic Insights: The Catalytic Cycle and the Question of Regioselectivity
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][9] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) intermediate. This is often the rate-determining step.[7][10]
-
Transmetalation: The organic group from the activated organoboron species (a boronate, formed by the reaction of the boronic acid with a base) is transferred to the Pd(II) center, displacing the halide.[11][12]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9][10]
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII_A [label="Ar-Pd(II)(X)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_B [label="Ar-Pd(II)(Ar')L₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"];
// Invisible nodes for labels ArX [label="Ar-X\n(Quinazoline)", shape=plaintext, fontcolor="#5F6368"]; ArB [label="Ar'-B(OR)₃⁻", shape=plaintext, fontcolor="#5F6368"]; Product [label="Ar-Ar'\n(Coupled Product)", shape=plaintext, fontcolor="#34A853"];
// Edges Pd0 -> OxAdd [arrowhead=vee, color="#5F6368"]; OxAdd -> PdII_A [arrowhead=vee, color="#5F6368"]; PdII_A -> Transmetal [arrowhead=vee, color="#5F6368"]; Transmetal -> PdII_B [arrowhead=vee, color="#5F6368"]; PdII_B -> RedElim [arrowhead=vee, color="#5F6368"]; RedElim -> Pd0 [arrowhead=vee, color="#5F6368", label=" Regeneration"];
// Input/Output Edges ArX -> OxAdd [arrowhead=vee, color="#5F6368", style=dashed]; ArB -> Transmetal [arrowhead=vee, color="#5F6368", style=dashed]; RedElim -> Product [arrowhead=vee, color="#34A853", style=dashed, penwidth=2]; } .
Controlling Regioselectivity
With this compound, three sites are available for oxidative addition. The selectivity is dictated by a combination of factors, primarily the electronic properties of the C-X bonds and steric hindrance.
-
Electronic Effects: Oxidative addition is favored at the most electron-deficient (electrophilic) carbon center.[13][14] In the quinazoline ring system, the C4 position is the most electrophilic, followed by the C2 position. The C7 position on the fused benzene ring is significantly less electrophilic.[15]
-
Halogen Reactivity: The intrinsic reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-OTf >> C-Cl.[6]
In this specific substrate, the powerful electronic activation of the C4 position by the adjacent nitrogen atoms overrides the intrinsic reactivity of the C-Br bond. Therefore, selective mono-substitution occurs predictably at the C4-Cl position .[13][15] This allows for a stepwise approach to diversification by first coupling at C4 under mild conditions, followed by subsequent couplings at the C2 and C7 positions if desired, often requiring more forcing conditions.[15]
Optimized Protocol: Selective C4-Arylation of this compound
This protocol details a reliable method for the selective mono-arylation at the C4 position. The key to selectivity is controlling the stoichiometry of the boronic acid, using a slight excess to ensure full consumption of the starting material without promoting significant double coupling.
Protocol Design Rationale
-
Catalyst System: A combination of a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand like triphenylphosphine (PPh₃) is chosen. The Pd(II) is reduced in situ to the active Pd(0) species. This system is cost-effective and robust for a wide range of substrates.[15] While more advanced Buchwald-type ligands can be used, this classical system is often sufficient for this activated substrate.[7]
-
Base: An aqueous solution of a mild inorganic base like sodium carbonate (Na₂CO₃) is used. Its primary role is to activate the boronic acid by forming the more nucleophilic boronate anion [-B(OH)₃]⁻, which is essential for the transmetalation step.[16]
-
Solvent System: A biphasic mixture of an organic solvent like 1,2-dimethoxyethane (DME) and water is employed. DME solubilizes the quinazoline substrate and the palladium complex, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[15]
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) form, are sensitive to oxygen. Performing the reaction under an inert atmosphere of nitrogen or argon is critical to prevent catalyst deactivation and the undesired homocoupling of the boronic acid.[10]
// Nodes A [label="1. Reagent Assembly\n- Quinazoline\n- Boronic Acid (1.2 eq)\n- Pd(OAc)₂ (5 mol%)\n- PPh₃ (15 mol%)\n- Na₂CO₃ (3 eq)", fillcolor="#F1F3F4", fontcolor="#202124", shape=record]; B [label="2. Degassing\nPurge flask with N₂/Ar\nfor 15-20 min", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Solvent Addition\nAdd degassed\nDME/Water (10:1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Reaction\nHeat to 75-80 °C\nwith stirring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Monitoring\nTrack by TLC or LC-MS\nuntil SM is consumed", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Work-up\n- Cool to RT\n- Dilute with EtOAc\n- Wash with H₂O & Brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Purification\n- Dry (Na₂SO₄/MgSO₄)\n- Concentrate\n- Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Product\n7-Bromo-4-aryl-\n2-chloroquinazoline", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, style="filled,dashed"];
// Edges A -> B [arrowhead=vee, color="#5F6368"]; B -> C [arrowhead=vee, color="#5F6368"]; C -> D [arrowhead=vee, color="#5F6368"]; D -> E [arrowhead=vee, color="#5F6368"]; E -> F [arrowhead=vee, color="#5F6368"]; F -> G [arrowhead=vee, color="#5F6368"]; G -> H [arrowhead=vee, color="#5F6368"]; } .
Step-by-Step Protocol
Materials and Equipment:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.15 equiv)
-
Sodium carbonate (Na₂CO₃, 3.0 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Deionized water
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.15 equiv), and Na₂CO₃ (3.0 equiv).[15]
-
Inerting the Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes to remove all oxygen.
-
Solvent Addition: Prepare a 10:1 mixture of DME and water and degas it by bubbling nitrogen or argon through it for 20 minutes. Add the degassed solvent mixture to the reaction flask via syringe to create a solution with a concentration of approximately 0.1 M with respect to the quinazoline starting material.[15]
-
Heating: Place the flask in a pre-heated oil bath at 75 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours, indicated by the consumption of the starting quinazoline.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent like ethyl acetate or dichloromethane (CH₂Cl₂) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 7-bromo-4-aryl-2-chloroquinazoline product.[15]
Scope and Data Summary
The described protocol is effective for a range of aryl- and heteroarylboronic acids. Below is a summary of typical results adapted from established literature.
| Entry | Arylboronic Acid (R¹B(OH)₂) | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ / DME-H₂O | 75 | 4 | 91 | [15] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ / DME-H₂O | 75 | 4 | 92 | [15] |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ / DME-H₂O | 75 | 5 | 88 | [15] |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ / DME-H₂O | 75 | 6 | 85 | [15] |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ / DME-H₂O | 75 | 5 | 89 | [15] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficient base or water to activate the boronic acid. 3. Low reaction temperature. | 1. Ensure thorough degassing of the flask and solvents. Use a fresh bottle of catalyst. 2. Ensure the base is fully dissolved and the solvent ratio is correct. 3. Increase temperature slightly (e.g., to 85-90 °C), but be aware this may risk selectivity. |
| Dehalogenation Byproduct | Formation of a palladium-hydride (Pd-H) species which reduces the starting material. This is more common with highly electron-deficient heteroaryl halides.[17] | 1. Use a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[17] 2. Minimize the amount of water in the reaction. 3. Screen different phosphine ligands (e.g., bulky biaryl phosphines like SPhos or XPhos).[17] |
| Boronic Acid Homocoupling | Presence of oxygen or Pd(II) species in the reaction mixture.[10] | 1. Improve the degassing procedure. 2. Use a Pd(0) source directly, such as Pd(PPh₃)₄, to minimize initial Pd(II) concentration. |
| Formation of Di-substituted Product | 1. Stoichiometry of boronic acid is too high (>1.5 eq). 2. Reaction time is excessively long or temperature is too high. | 1. Reduce the amount of boronic acid to 1.1-1.2 equivalents. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating. |
Conclusion and Applications in Drug Development
The selective Suzuki-Miyaura coupling of this compound at the C4 position is a robust and highly valuable transformation. The resulting 7-bromo-4-aryl-2-chloroquinazoline products are not merely final compounds but versatile intermediates for further elaboration. The remaining C2-chloro and C7-bromo sites can be selectively functionalized through subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) or nucleophilic aromatic substitution (SₙAr), providing rapid access to diverse libraries of tri-substituted quinazolines for screening in drug discovery programs. This strategic, regioselective approach is a cornerstone in the synthesis of novel kinase inhibitors and other targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 7-Bromo-2,4-dichloroquinazoline
Introduction: Navigating the Selective Functionalization of Polyhalogenated Heterocycles
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] Quinazoline scaffolds, in particular, are of significant interest to drug development professionals due to their presence in a wide array of biologically active compounds, including anticancer and anti-inflammatory agents.
This guide focuses on a particularly challenging yet synthetically valuable substrate: 7-Bromo-2,4-dichloroquinazoline.[4][5][6] The presence of three halogen atoms—a bromide at the C7 position and chlorides at the C2 and C4 positions—presents a significant challenge in achieving regioselective functionalization. Understanding the principles that govern the differential reactivity of these C-X bonds is paramount for the strategic synthesis of complex quinazoline derivatives. These application notes provide a comprehensive overview of the mechanistic underpinnings, key reaction parameters, and a detailed, field-proven protocol for achieving selective amination at the most reactive C7-Br position.
The Catalytic Heart of the Reaction: Mechanism and Key Parameters
The efficacy of the Buchwald-Hartwig amination is governed by a synergistic interplay between the palladium catalyst, a supporting phosphine ligand, a base, and the solvent system. A thorough understanding of the catalytic cycle is essential for rational protocol design and troubleshooting.
The generally accepted mechanism proceeds through three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired aryl amine product is released from the palladium center, regenerating the active Pd(0) catalyst.[1][3]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Critical Reaction Components:
-
Palladium Precatalyst: Modern, air-stable palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are highly recommended.[8] These complexes readily form the active Pd(0) species under the reaction conditions and offer excellent catalytic activity and broad ligand compatibility.[9][10]
-
Ligand: The choice of ligand is arguably the most critical factor for a successful transformation. Bulky, electron-rich biaryl phosphine ligands, such as XPhos or SPhos, are essential. These ligands promote the crucial oxidative addition and reductive elimination steps and prevent catalyst decomposition.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[11] However, for substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, often requiring higher reaction temperatures.[8]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[11][12] The solvent must be capable of dissolving the reactants and maintaining the catalyst's activity at the required temperature.
Achieving Regioselectivity with this compound
The primary challenge with this substrate is to selectively aminate one position while leaving the other two halogens intact for subsequent functionalization. The regioselectivity is dictated by the relative rates of oxidative addition of the palladium catalyst across the three different C-X bonds.
-
C-Br vs. C-Cl: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > OTf > Cl.[13] Therefore, the C7-Br bond is significantly more susceptible to oxidative addition than the C-Cl bonds at the C2 and C4 positions. This inherent reactivity difference is the cornerstone of achieving selective amination at the C7 position.
-
C4-Cl vs. C2-Cl: While the C7-Br is the primary site of reaction, it is useful to understand the relative reactivity of the two chloro-substituents. In quinazoline systems, the C4 position is generally more activated towards nucleophilic attack than the C2 position due to electronic effects from the ring nitrogens. For palladium-catalyzed reactions, this trend often holds, making the C4-Cl the more probable site for a second amination under more forcing conditions.
By carefully controlling the reaction conditions—specifically temperature and reaction time—one can exploit these reactivity differentials to achieve high yields of the mono-aminated product at the C7 position.
Figure 2: Regioselective amination of this compound.
Detailed Experimental Protocol
This protocol describes the selective Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine) at the C7 position.
Safety Precaution: Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Strong bases like NaOtBu are corrosive. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals.[12]
Materials and Reagents
| Reagent/Material | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 277.94 | 1.0 | 1.0 | 278 mg |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 | 105 mg (104 µL) |
| XPhos Pd G3 Precatalyst | 863.82 | 0.02 | 0.02 | 17.3 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | - | 5.0 mL |
Step-by-Step Procedure
Figure 3: General experimental workflow for the amination reaction.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (17.3 mg, 0.02 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).[12]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive flow of inert gas, add this compound (278 mg, 1.0 mmol). Add anhydrous toluene (5.0 mL) followed by the amine (104 µL, 1.2 mmol) via syringe.
-
Reaction: Tightly seal the vessel and place it in a preheated oil bath or heating block set to 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Look for the consumption of the starting material.
-
Work-up: Once the reaction is complete, remove the vessel from the heat and allow it to cool to room temperature. Carefully quench the reaction by adding water (10 mL).[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12] Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-amino-2,4-dichloroquinazoline product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Troubleshooting
While the provided protocol is robust, optimization may be necessary depending on the specific amine used.
-
Low Yield: If the reaction is sluggish or provides a low yield, consider increasing the temperature (e.g., to 100-110 °C). A different ligand (e.g., SPhos) or a different base (e.g., K₃PO₄) could also be screened.[14][15]
-
Side Products: The formation of a di-aminated product (at C7 and C4) indicates the reaction conditions are too harsh. Reduce the temperature or reaction time. The primary side reaction to be aware of is hydrodehalogenation, where the bromine is replaced by a hydrogen atom. This can sometimes be suppressed by ensuring a strictly inert atmosphere and using high-purity reagents.
-
Challenging Amines: Sterically hindered or electron-deficient amines may require higher catalyst loadings (e.g., 3-5 mol%), higher temperatures, or longer reaction times.[13]
By leveraging the principles of differential halide reactivity and carefully controlling the reaction parameters, the Buchwald-Hartwig amination serves as a highly effective and predictable method for the selective functionalization of this compound, opening the door to a diverse array of complex and medicinally relevant molecules.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. This compound 97% | CAS: 959237-68-4 | AChemBlock [achemblock.com]
- 5. 7-Bromo-2?4-dichloroquinazoline – Biotuva Life Sciences [biotuva.com]
- 6. China this compound CAS NO: 959237-68-4 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. bristol.ac.uk [bristol.ac.uk]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Using 7-Bromo-2,4-dichloroquinazoline
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of numerous clinically successful drugs.[1] Its derivatives are particularly prominent as kinase inhibitors in oncology, targeting critical signaling pathways involved in cell proliferation and survival.[2][3][4] This guide provides a comprehensive overview of the strategic use of 7-Bromo-2,4-dichloroquinazoline as a versatile starting material for the synthesis of potent kinase inhibitors. We will delve into the chemical logic behind regioselective functionalization, provide detailed, field-proven protocols for key transformations, and illustrate the underlying principles of inhibitor design and mechanism of action.
Introduction: The Strategic Advantage of the this compound Scaffold
Kinases, particularly receptor tyrosine kinases (RTKs) like EGFR and VEGFR, are crucial targets in cancer therapy.[3] Small molecule inhibitors that compete with ATP for the kinase's binding pocket have revolutionized treatment paradigms. The 4-aminoquinazoline core is a validated pharmacophore found in numerous FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib.[3][5][6]
This compound (CAS: 959237-68-4) is an ideal precursor for building libraries of such inhibitors due to its three distinct, orthogonally reactive sites:
-
C4-Chloride : The most electrophilic position, highly susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions.[7][8] This allows for the introduction of the crucial aniline moiety that mimics the adenine portion of ATP.
-
C2-Chloride : Less reactive than the C4-chloride, requiring harsher conditions for substitution. This differential reactivity enables sequential, controlled synthesis.[7]
-
C7-Bromide : A stable handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for fine-tuning of solubility, potency, and selectivity.[9][10]
This multi-faceted reactivity provides a robust platform for generating diverse molecular architectures and exploring structure-activity relationships (SAR).
Core Synthetic Strategies & Mechanistic Rationale
The synthesis of kinase inhibitors from this compound hinges on a logical, stepwise functionalization of the core.
The Cornerstone Reaction: Regioselective SNAr at C4
The foundational step in synthesizing most quinazoline-based kinase inhibitors is the regioselective substitution of the C4-chloride.
Causality Behind the Selectivity: The carbon at the 4-position is rendered significantly more electron-deficient than the C2-position due to the anisotropic effects of the fused benzene ring and the nitrogen at position 3. Density Functional Theory (DFT) calculations confirm that the C4 carbon has a higher LUMO coefficient, making it the preferred site for nucleophilic attack.[8] This inherent electronic bias allows for highly selective reactions with primary or secondary amines, particularly anilines, at low to moderate temperatures, leaving the C2-chloride untouched.[7][8]
General Protocol 1: C4-Amination with a Substituted Aniline
This protocol describes the synthesis of a key intermediate, 7-Bromo-2-chloro-N-(3-ethynylphenyl)quinazolin-4-amine .
Materials:
-
This compound (1.0 equiv.)
-
3-Ethynylaniline (1.1 equiv.)
-
Isopropanol (IPA) or n-Butanol
-
Pyridine or Diisopropylethylamine (DIPEA) (optional, as HCl scavenger)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and isopropanol (approx. 10 mL per gram of starting material).
-
Nucleophile Addition: Add 3-ethynylaniline (1.1 equiv.) to the suspension. The mixture will typically be a slurry.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85°C for IPA) under an inert atmosphere.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting dichloroquinazoline spot is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates as the hydrochloride salt. Filter the solid precipitate.
-
Purification: Wash the filtered solid sequentially with cold isopropanol and then a non-polar solvent like hexane to remove unreacted aniline and other impurities. Dry the product under vacuum. The material is often pure enough for the next step without further purification.
Late-Stage Diversification: Suzuki-Miyaura Cross-Coupling at C7
With the C4 position functionalized, the C7-bromo group serves as a versatile anchor point for introducing new aryl or heteroaryl moieties. This is critical for modulating the inhibitor's interaction with the solvent-exposed region of the kinase binding site, thereby influencing selectivity and pharmacokinetic properties.
Causality Behind the Choice of Reaction: The Suzuki-Miyaura coupling is favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.[9]
General Protocol 2: C7-Arylation via Suzuki Coupling
This protocol describes the functionalization of the intermediate from Protocol 1.
Materials:
-
7-Bromo-2-chloro-N-(3-ethynylphenyl)quinazolin-4-amine (1.0 equiv.)
-
Arylboronic acid (e.g., Furan-2-boronic acid) (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd(dppf)Cl₂ (2-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.5 equiv.)
-
Solvent system: Dioxane/Water or Acetone/Water (e.g., 4:1 ratio)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a reflux condenser, add the bromo-quinazoline from Protocol 1 (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to remove all oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system, followed by the palladium catalyst.
-
Reaction: Heat the mixture to 80-100°C. The reaction should become homogeneous as it progresses.
-
Monitoring: Monitor by TLC or LC-MS until completion (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired C7-arylated product.
Synthetic Workflow and Data Visualization
The overall synthetic strategy is a modular approach, allowing for the creation of a diverse library of compounds from a single starting material.
Caption: Modular synthetic workflow for kinase inhibitors.
Table 1: Representative Analytical Data for Synthesized Intermediates
| Compound | Structure | Molecular Formula | Mass (ESI-MS) [M+H]⁺ | Key ¹H NMR Signals (δ, ppm) |
| Intermediate 1 | 7-Bromo-2-chloro-N-(3-ethynylphenyl)quinazolin-4-amine | C₁₆H₈BrClN₄ | 371.98 | ~8.8 (s, 1H, quinazoline-H), ~7.5-8.2 (m, Ar-H), ~4.2 (s, 1H, ethynyl-H) |
| Intermediate 2 | 2-Chloro-N-(3-ethynylphenyl)-7-(furan-2-yl)quinazolin-4-amine | C₂₀H₁₁ClN₄O | 358.80 | ~9.0 (s, 1H, quinazoline-H), ~7.0-8.5 (m, Ar-H), ~4.2 (s, 1H, ethynyl-H) |
Note: Data is representative and intended for illustrative purposes.
Mechanism of Action: Targeting the Kinase ATP Binding Site
Quinazoline-based inhibitors function as ATP-competitive inhibitors. They occupy the ATP binding pocket within the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that drives cell proliferation.
Caption: ATP-competitive inhibition of a kinase by a quinazoline inhibitor.
The 4-anilino group typically forms critical hydrogen bonds with the "hinge region" of the kinase, anchoring the molecule in the active site. The substituents at C7 and other positions then make additional contacts within the pocket, which dictate the inhibitor's potency and selectivity for different kinases.
Conclusion and Future Directions
This compound is a powerful and versatile building block for the discovery and development of novel kinase inhibitors. The predictable, regioselective reactivity of its chloro-substituents, combined with the potential for late-stage diversification at the C7-position, provides a robust and efficient platform for medicinal chemists. By understanding the underlying mechanistic principles and employing the detailed protocols provided, researchers can systematically explore the chemical space around the quinazoline scaffold to generate potent and selective drug candidates for oncology and other therapeutic areas.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: 7-Bromo-2,4-dichloroquinazoline in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
7-Bromo-2,4-dichloroquinazoline is a pivotal heterocyclic building block in modern medicinal chemistry, primarily recognized for its role in the synthesis of targeted cancer therapeutics. Its intrinsic chemical architecture, featuring a quinazoline core with three distinct, orthogonally reactive sites, offers a robust platform for the construction of complex molecular entities. The chloro-substituents at the C2 and C4 positions exhibit differential reactivity towards nucleophiles, enabling sequential and regioselective modifications. The bromo-substituent at the C7 position serves as a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the strategic application of this compound, focusing on the synthesis of kinase inhibitors. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols for key transformations, and illustrate the underlying chemical logic through workflows and mechanistic diagrams.
Introduction: A Privileged Scaffold for Kinase Inhibition
The quinazoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates, particularly tyrosine kinase inhibitors (TKIs).[1][2] Kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[1][3][4] The 4-anilinoquinazoline motif, in particular, has proven to be an exceptionally effective pharmacophore for targeting the ATP-binding site of these kinases.[5][6]
This compound (CAS: 959237-68-4) emerges as a highly valuable starting material for building libraries of such inhibitors.[7][8][9][10] Its utility is rooted in three key structural features:
-
C4-Chloro Group: The most electrophilic site, highly susceptible to nucleophilic aromatic substitution (SNAr) by amines, forming the crucial 4-anilino linkage that anchors the molecule in the kinase hinge region.[11]
-
C2-Chloro Group: Less reactive than the C4-Cl, allowing for subsequent modification after the C4 position has been functionalized. This site can be used to modulate selectivity and physicochemical properties.[12]
-
C7-Bromo Group: A stable yet reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables extensive Structure-Activity Relationship (SAR) exploration by introducing diverse aryl, heteroaryl, or amino groups to influence potency, solubility, and metabolic stability.[13]
This strategic combination of reactive sites allows for a modular and convergent synthetic approach to novel therapeutics.
Physicochemical & Handling Information
Proper handling and storage are critical for maintaining the integrity of this reagent. It is typically a beige or yellow powder and should be stored under an inert atmosphere at 2-8°C.[8]
| Property | Value | Source |
| CAS Number | 959237-68-4 | [7][9] |
| Molecular Formula | C₈H₃BrCl₂N₂ | [7][14] |
| Molecular Weight | 277.93 g/mol | [7][8] |
| Appearance | Beige or yellow powder | [10] |
| Purity | Typically ≥97% | [9][10][14] |
| IUPAC Name | This compound | [7][9] |
| SMILES | C1=CC2=C(C=C1Br)N=C(N=C2Cl)Cl | [7] |
Core Synthetic Strategies & Experimental Protocols
The synthetic utility of this compound lies in the predictable and selective manipulation of its three reactive sites. The general workflow involves an initial SNAr reaction at the C4 position, followed by a diversification step at either C7 (cross-coupling) or C2 (SNAr or cross-coupling).
Workflow: Modular Synthesis of Quinazoline Inhibitors
Caption: Modular synthetic routes from this compound.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4
This is the foundational step for creating the 4-anilinoquinazoline core. The higher reactivity of the C4-Cl is driven by better stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom (N3).
Rationale:
-
Solvent: Protic solvents like isopropanol (IPA) or ethanol can facilitate the reaction, often at reflux. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are used for less reactive amines, allowing for lower reaction temperatures.
-
Base: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct without competing with the primary amine nucleophile.
-
Temperature: The reaction is typically heated to drive it to completion, with temperatures ranging from 80 °C to reflux, depending on the solvent and the nucleophilicity of the amine.
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the desired aniline or amine (1.1 eq) followed by the solvent (e.g., isopropanol, to achieve a concentration of ~0.1 M).
-
Base Addition: Add DIPEA (2.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82 °C for isopropanol) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid sequentially with the reaction solvent (e.g., isopropanol), water, and a non-polar solvent like hexane or diethyl ether to remove residual reagents and byproducts. The product is often pure enough for the next step without further purification.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C7
This palladium-catalyzed reaction is a powerful method for installing aryl or heteroaryl groups at the C7 position, which is crucial for exploring deep pockets in the kinase active site or enhancing solubility.[13][15][16]
Rationale:
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(dppf)Cl₂. The choice of ligand (e.g., dppf) is critical for stabilizing the palladium center and facilitating the catalytic cycle.[17]
-
Base: A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required for the transmetalation step. It activates the boronic acid.[15]
-
Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation. A mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water is commonly used, as water can aid in the dissolution of the base and facilitate the reaction.[17][18]
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask, add the 7-bromoquinazoline intermediate from Protocol 1 (1.0 eq), the arylboronic acid (1.5 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 8-16 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Protocol 3: Buchwald-Hartwig Amination
This reaction provides an alternative C-N bond formation strategy, useful for coupling a wider range of amines or amides at either the C2, C4, or C7 positions.[19][20][21][22] The conditions can be tuned for regioselectivity.
Rationale:
-
Catalyst System: This reaction typically uses a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a sterically hindered phosphine ligand (e.g., XPhos, RuPhos, or BINAP). The bulky ligand facilitates the reductive elimination step, which is often rate-limiting.[19][20]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate is required to deprotonate the amine, making it a more active nucleophile.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential.
Step-by-Step Methodology (for C2 amination):
-
Setup: In a glovebox or under an inert atmosphere, add the 7-bromo-2-chloroquinazoline intermediate (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and the base (e.g., NaOtBu, 1.4 eq) to a dry reaction vessel.
-
Reagent Addition: Add the amine to be coupled (1.2 eq) and anhydrous toluene.
-
Reaction: Seal the vessel and heat to 100-110 °C. Stir vigorously for 12-24 hours, monitoring by LC-MS.
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the product via column chromatography.
Case Study: Application in EGFR/VEGFR-2 Dual Inhibitors
The quinazoline scaffold is central to many TKIs that inhibit both EGFR and VEGFR-2, a strategy aimed at simultaneously blocking tumor cell proliferation and angiogenesis.[4][12] The synthesis of compounds like Lapatinib, a dual EGFR/HER2 inhibitor, exemplifies the utility of halo-quinazolines.[5][23][24]
Using this compound, a medicinal chemist can systematically build a library of dual inhibitors:
-
React with 3-chloro-4-fluoroaniline at C4: This installs the "hinge-binding" anilino group.
-
Diversify at C7: A Suzuki coupling can introduce various substituents to probe interactions with other parts of the ATP pocket or improve pharmacokinetic properties.
-
Modify at C2: The remaining chloro group can be substituted with small amines or other groups to fine-tune activity and selectivity.
This modular approach allows for rapid SAR generation. For instance, studies have shown that specific substitutions on the C4-aniline ring and the nature of the group at C6 or C7 are critical for potent inhibition.[1][6]
Signaling Pathway Inhibition
Caption: Inhibition of EGFR/VEGFR-2 signaling by quinazoline-based TKIs.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic platform for the efficient discovery and development of complex, biologically active molecules. Its well-defined, differential reactivity allows chemists to execute multi-step syntheses in a controlled and predictable manner. The protocols and principles outlined in this guide demonstrate its central role in constructing kinase inhibitors, providing a clear path from a versatile starting material to potentially life-saving therapeutics. A thorough understanding of its chemistry is essential for any researcher working in the field of targeted drug discovery.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 959237-68-4|this compound|BLD Pharm [bldpharm.com]
- 9. This compound 97% | CAS: 959237-68-4 | AChemBlock [achemblock.com]
- 10. nbinno.com [nbinno.com]
- 11. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 7-Bromo-2?4-dichloroquinazoline – Biotuva Life Sciences [biotuva.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. research.rug.nl [research.rug.nl]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. nbinno.com [nbinno.com]
- 24. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
Application Notes and Protocols: 7-Bromo-2,4-dichloroquinazoline as a Versatile Precursor for the Synthesis of Novel Anticancer Agents
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous clinically approved and investigational anticancer agents.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for key interactions with the ATP-binding pockets of various protein kinases, which are often dysregulated in cancer.[3] Consequently, quinazoline derivatives have been successfully developed as potent inhibitors of critical oncogenic signaling pathways, including those driven by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4] Marketed drugs such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®) are prominent examples of quinazoline-based kinase inhibitors that have significantly improved patient outcomes in specific cancer types.[1][5]
The strategic functionalization of the quinazoline ring is paramount in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. The 7-bromo-2,4-dichloroquinazoline building block is a particularly valuable precursor for the synthesis of novel anticancer agents. The differential reactivity of the two chlorine atoms at the C2 and C4 positions, coupled with the presence of a bromine atom at the C7 position, allows for a sequential and regioselective introduction of various pharmacophoric moieties. This enables the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a starting material for the synthesis of potential anticancer agents. We will detail the key synthetic strategies, provide step-by-step experimental protocols for the sequential functionalization of this precursor, and discuss the underlying mechanistic rationale for the observed biological activities of the resulting derivatives.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is crucial for successful synthesis.
| Property | Value |
| CAS Number | 959237-68-4 |
| Molecular Formula | C₈H₃BrCl₂N₂ |
| Molecular Weight | 277.93 g/mol |
| Appearance | White to yellow solid |
| IUPAC Name | This compound |
Synthetic Strategies and Methodologies
The synthetic utility of this compound lies in the differential reactivity of its halogenated positions. The chlorine at the C4 position is the most susceptible to nucleophilic aromatic substitution (SₙAr), followed by the chlorine at the C2 position, which typically requires harsher reaction conditions.[6] The bromine at the C7 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This hierarchy of reactivity allows for a controlled, stepwise elaboration of the quinazoline scaffold.
A general workflow for the synthesis of a trisubstituted quinazoline derivative from this compound is depicted below.
Caption: Sequential functionalization workflow for this compound.
Experimental Protocols
The following protocols are representative examples of the key synthetic transformations involved in the elaboration of the this compound core. Researchers should note that reaction conditions may require optimization based on the specific substrates used.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution at the C4-Position
This protocol describes the synthesis of a 7-bromo-2-chloro-4-anilinoquinazoline intermediate, a crucial step in the preparation of many EGFR inhibitors. The higher electrophilicity of the C4 carbon makes it the preferred site for nucleophilic attack under mild conditions.[6]
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and isopropanol to create a suspension.
-
Add the substituted aniline (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold isopropanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the 7-bromo-2-chloro-4-(substituted-anilino)quinazoline.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Substitution at the C2-Position
Following the successful substitution at C4, the less reactive C2-chloro group can be displaced. This often requires more forcing conditions or the use of a catalyst.
Materials:
-
7-Bromo-2-chloro-4-anilinoquinazoline intermediate from Protocol 1
-
Nucleophile (e.g., a primary/secondary amine or an alcohol/alkoxide)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-dioxane)
-
Base (if required, e.g., potassium carbonate for alcohols)
-
Sealed reaction vial or microwave reactor
Procedure (Conventional Heating):
-
In a sealed reaction vial, dissolve the 7-bromo-2-chloro-4-anilinoquinazoline (1.0 eq) in the chosen solvent.
-
Add the nucleophile (2.0-3.0 eq). If using an alcohol, add a base like potassium carbonate (2.0 eq).
-
Seal the vial and heat the mixture to 100-150 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Procedure (Microwave Irradiation):
-
In a microwave-safe vial, combine the 7-bromo-2-chloro-4-anilinoquinazoline (1.0 eq), the nucleophile (1.5-2.0 eq), and the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-180 °C for 15-60 minutes.
-
After cooling, work up and purify the product as described for conventional heating.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C7-Position
The C7-bromo position is ideal for introducing aryl or heteroaryl moieties via palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is a powerful tool for generating structural diversity.
Materials:
-
7-Bromo-2-substituted-4-anilinoquinazoline from Protocol 2
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the 7-bromo-2-substituted-4-anilinoquinazoline (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final product by flash column chromatography.
Mechanism of Action: Targeting Kinase Signaling Pathways
Derivatives of this compound often exert their anticancer effects by inhibiting key protein kinases involved in tumor growth, proliferation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival.[3] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled signaling. Quinazoline-based inhibitors act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and thereby inhibiting downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[7] Quinazoline derivatives can also be designed to inhibit VEGFR-2, thereby cutting off the tumor's blood supply.
Caption: Inhibition of the VEGFR-2 signaling pathway by quinazoline derivatives.
Biological Activity of 7-Bromoquinazoline Derivatives
The following table summarizes the in vitro cytotoxic activity of representative bromo-substituted quinazoline derivatives against various human cancer cell lines. This data highlights the potential of this class of compounds as anticancer agents.
| Compound ID | R¹ (at C2/C4) | R² (at C4/C7) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8a | -S-(CH₂)₅CH₃ | 3-phenyl | MCF-7 (Breast) | 15.85 ± 3.32 | [1][8] |
| 8a | -S-(CH₂)₅CH₃ | 3-phenyl | SW480 (Colon) | 17.85 ± 0.92 | [1][8] |
| 1f | 2-(4-fluorophenyl) | 6,8-dibromo | MCF-7 (Breast) | 101.37 ± 12.20 | [9] |
| 1g | 2-(4-chlorophenyl) | 6,8-dibromo | MCF-7 (Breast) | 101.37 ± 12.20 | [9] |
| 8a | 4-(4-methoxyanilino) | 6-oxymethyl-triazole | HCT-116 (Colon) | 5.33 | [10] |
| 8f | 4-(4-methoxyanilino) | 6-oxymethyl-triazole-CH₃ | MCF-7 (Breast) | 21.29 | [10] |
Conclusion
This compound is a highly versatile and valuable precursor for the synthesis of novel quinazoline-based anticancer agents. Its distinct pattern of halogenation allows for a predictable and sequential functionalization at the C4, C2, and C7 positions, enabling the generation of diverse chemical libraries for drug discovery programs. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the synthesis of new kinase inhibitors targeting critical pathways in oncology. The continued exploration of derivatives from this scaffold holds significant promise for the development of the next generation of targeted cancer therapies.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. thieme-connect.de [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 7-Bromo-2,4-dichloroquinazoline
Abstract
This application note provides a comprehensive guide to the development and implementation of robust analytical methods for the quantification of 7-Bromo-2,4-dichloroquinazoline, a key intermediate in pharmaceutical synthesis. We present detailed protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity analysis. The methodologies are designed to be reliable and reproducible for researchers, scientists, and drug development professionals.
Introduction
This compound is a halogenated quinazoline derivative with the molecular formula C₈H₃BrCl₂N₂ and a molecular weight of 277.93 g/mol .[1] Its structure, featuring a fused benzene and pyrimidine ring system, makes it a valuable building block in the synthesis of a variety of biologically active compounds. Given its role as a critical intermediate, the development of accurate and reliable analytical methods for its identification and quantification is paramount to ensure the quality and purity of final pharmaceutical products.
This guide provides a detailed framework for the analysis of this compound by HPLC and LC-MS, covering method development, protocol execution, and data interpretation. The principles outlined herein are grounded in established chromatographic theory and are designed to be adaptable to various laboratory settings.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for effective method development.
| Property | Value |
| Molecular Formula | C₈H₃BrCl₂N₂ |
| Molecular Weight | 277.93 g/mol |
| Appearance | White to yellow solid |
| XLogP3-AA | 4.2 |
The high XLogP3-AA value indicates that this compound is a non-polar, hydrophobic compound, making it an ideal candidate for reverse-phase HPLC.[1]
HPLC Method for Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the separation of compounds based on their hydrophobicity.[2] For this compound, a C18 stationary phase is recommended due to its non-polar nature, which will facilitate strong hydrophobic interactions with the analyte, leading to good retention and separation.
Rationale for Method Development
The choice of a C18 column is based on its wide applicability and proven performance for the separation of non-polar compounds. The mobile phase, consisting of acetonitrile and water, allows for the elution of the analyte by modulating the organic-to-aqueous ratio. Acetonitrile is chosen for its low UV cutoff and viscosity. A buffer, such as phosphate buffer at a slightly acidic pH, can be incorporated to ensure consistent peak shape and retention time.[3] UV detection is suitable due to the presence of the chromophoric quinazoline ring system.
HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium phosphate monobasic
-
Phosphoric acid
-
This compound standard
-
Methanol (for sample preparation)
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation: Prepare a 0.1% phosphoric acid solution in water for mobile phase A.
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute with the initial mobile phase composition (60% acetonitrile in water) to a working concentration of 10 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol and dilute with the initial mobile phase composition to fall within the calibration range.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and acquire the chromatograms.
LC-MS Method for High-Sensitivity Analysis
For applications requiring higher sensitivity and selectivity, such as impurity profiling or analysis in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. The combination of liquid chromatography for separation and mass spectrometry for detection provides a powerful analytical tool.
Rationale for Method Development
An Electrospray Ionization (ESI) source is recommended as it is well-suited for polar and moderately polar analytes and is effective for nitrogen-containing compounds. Positive ion mode is chosen as the nitrogen atoms in the quinazoline ring can be readily protonated. For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred scan mode due to its high selectivity and sensitivity.[4] The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be generated through collision-induced dissociation.
LC-MS Protocol
Instrumentation:
-
LC-MS system with a binary pump and autosampler
-
Mass spectrometer with an ESI source
Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound standard
-
Methanol (LC-MS grade)
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Scan Mode | MRM |
| Precursor Ion [M+H]⁺ | m/z 277.9 |
| Product Ions (Hypothetical) | To be determined by infusion and fragmentation experiments |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
Procedure:
-
Mobile Phase Preparation: Prepare mobile phases A and B as described in the table.
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution in methanol. Serially dilute with 50% acetonitrile in water to prepare a series of calibration standards (e.g., 1-1000 ng/mL).
-
Sample Preparation: Dissolve the sample in methanol and dilute with 50% acetonitrile in water to a concentration within the calibration range.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
MS Tuning and Optimization: Infuse a standard solution of this compound to determine the optimal precursor and product ions and collision energies for MRM analysis.
-
Analysis: Inject the calibration standards and samples to construct a calibration curve and quantify the analyte.
Data Presentation and Workflow
Analytical Workflow
Caption: General workflow for the analysis of this compound.
Conclusion
The HPLC and LC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC method is suitable for routine quality control, while the LC-MS method offers high sensitivity for more demanding applications. Proper method validation in accordance with ICH guidelines is recommended before implementation in a regulated environment.[3]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent And Selective Inhibitor ⦠- News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-2,4-dichloroquinazoline
Welcome to the technical support center for the synthesis of 7-Bromo-2,4-dichloroquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your synthesis for higher yield and purity.
The synthesis of this compound is typically a two-step process. The first step involves the formation of the quinazoline-2,4-dione core, followed by a crucial chlorination step. Each stage presents unique challenges, and success hinges on a firm grasp of the underlying chemistry and meticulous control over reaction parameters.
Overall Synthetic Workflow
The following diagram outlines the standard, reliable synthetic route from commercially available 2-amino-4-bromobenzoic acid to the target molecule.
Technical Support Center: Purification of 7-Bromo-2,4-dichloroquinazoline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 7-Bromo-2,4-dichloroquinazoline. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this compound, ensuring high purity and yield for your downstream applications.
I. Understanding this compound: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies. Below is a summary of its key characteristics.
| Property | Value | Source |
| CAS Number | 959237-68-4 | [1][2] |
| Molecular Formula | C₈H₃BrCl₂N₂ | [3][4] |
| Molecular Weight | 277.93 g/mol | [3] |
| Appearance | White to yellow or brown solid/powder | [5][6] |
| Predicted XLogP3 | 4.2 | [3][4] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [5][6] |
The high predicted XLogP3 value of 4.2 indicates that this compound is a lipophilic and non-polar compound. This property is a critical consideration for selecting appropriate solvents for both recrystallization and column chromatography.
II. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that you may encounter during the purification of this compound in a question-and-answer format.
A. Recrystallization Issues
Q1: My recrystallization of this compound resulted in a low yield. What are the likely causes and how can I improve it?
Low recovery after recrystallization is a common issue that can often be attributed to the following:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will keep a significant portion of your compound in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude material. Add the solvent in small portions to the heated crude solid until complete dissolution is achieved.
-
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.[7] If the compound has high solubility in the cold solvent, your yield will be compromised.
-
Solution: Conduct small-scale solubility tests with a range of solvents to find the optimal one. Given the non-polar nature of this compound, consider solvents like hexanes, ethyl acetate, or mixtures thereof. A two-solvent system, such as ethyl acetate/hexanes, where the compound is soluble in ethyl acetate and insoluble in hexanes, can also be effective.[8]
-
-
Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crash out, leading to loss of material on the filter paper.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. This can be done by placing them in an oven or rinsing with hot solvent.
-
Q2: My this compound "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[7] This is often because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add more of the same solvent to dilute the solution.
-
If "oiling out" persists, consider a different solvent with a lower boiling point.
-
Alternatively, you can try a two-solvent system. Dissolve the compound in a minimal amount of a good solvent (one in which it is highly soluble) and then add a poor solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
B. Column Chromatography Issues
Q1: I am having trouble getting good separation of this compound from its impurities on a silica gel column. What can I do?
Poor separation in column chromatography can be due to several factors:
-
Inappropriate Mobile Phase: The polarity of your eluent system is crucial for good separation.
-
Solution: The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for your target compound on a TLC plate. For a non-polar compound like this compound, a good starting point is a mixture of hexanes and ethyl acetate. You can gradually increase the polarity by increasing the proportion of ethyl acetate.
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad, overlapping bands.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Improper Column Packing: An unevenly packed column with cracks or channels will result in poor separation.
-
Solution: Ensure the silica gel is uniformly packed as a slurry in the mobile phase. Gently tap the column as it settles to remove any air bubbles.
-
Q2: My compound is not eluting from the column, or it is eluting very slowly.
This indicates that the mobile phase is not polar enough to move your compound down the column.
-
Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. If your compound is still not eluting with 100% ethyl acetate, you may need to add a more polar solvent like dichloromethane or a small amount of methanol to your mobile phase.
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
The most common impurities are likely to be:
-
Unreacted Starting Material: The synthesis of this compound often starts from 7-bromoquinazoline-2,4(1H,3H)-dione.[5] Incomplete reaction will leave this more polar starting material in your crude product.
-
By-products from Side Reactions: Depending on the specific synthetic conditions, side reactions can lead to the formation of other quinazoline derivatives or decomposition products.
-
Residual Solvents: Solvents used in the synthesis and work-up may be present in the crude product.
Q2: What is the most effective method for purifying crude this compound?
The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: If your crude product is relatively pure (>90%) and the impurities have different solubility profiles from your product, recrystallization is an efficient and scalable method.
-
Column Chromatography: If your crude product contains multiple impurities with similar polarities to your product, column chromatography is the preferred method for achieving good separation.
Q3: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[9] Purity is determined by the area percentage of the main peak.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of your product and identify potential impurities.
Q4: What are the key safety precautions I should take when handling this compound?
This compound and related halogenated compounds are hazardous and should be handled with care.[10][11][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[5][6]
IV. Experimental Protocols
A. Protocol for Recrystallization of this compound
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude this compound. Add a few drops of a test solvent (e.g., hexanes, ethyl acetate, ethanol). Observe the solubility at room temperature. If it is insoluble, heat the test tube gently. The ideal solvent will dissolve the compound when hot but not at room temperature. A two-solvent system like ethyl acetate/hexanes is a good starting point.
-
Dissolution: Place your crude compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent (or the "good" solvent in a two-solvent system) to just dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel into a clean, pre-heated flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes cloudy, then cool. To maximize crystal formation, you can place the flask in an ice bath after it has reached room temperature.[15][16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
B. Protocol for Column Chromatography of this compound
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) that gives an Rf value of 0.2-0.4 for your compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a column and allow it to pack, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). You can either load this solution directly onto the column or adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column.
-
Elution: Begin eluting with the least polar mobile phase. Gradually increase the polarity of the mobile phase to elute your compound and any more polar impurities.
-
Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
C. Protocol for HPLC Purity Analysis
-
Instrumentation: Use an HPLC system with a UV detector and a C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).[9]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) is a good starting point.[9] Ensure the mobile phase is filtered and degassed.
-
Sample Preparation: Accurately weigh and dissolve your purified compound in the mobile phase to a concentration of approximately 1 mg/mL.[9]
-
Analysis: Inject the sample and run the analysis. The purity can be calculated based on the area percentage of the main peak in the chromatogram.[9]
V. Visualization of Workflows
Caption: A decision workflow for selecting the appropriate purification method.
Caption: Troubleshooting guide for column chromatography separation issues.
VI. References
-
BenchChem. (n.d.). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC. Retrieved from BenchChem Technical Support.
-
PubChem. (n.d.). 7-Bromo-2,4-dichloro-6-fluoroquinazoline. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Combi-Blocks. (2023, July 11). Safety Data Sheet: Ethyl 7-bromo-2,2-dimethylheptanoate.
-
PubChem. (n.d.). 7-Bromo-2-chloroquinazoline. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Advanced ChemBlocks. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--
-
Chatterjee, T., et al. (2018). Base-Driven Synthesis in Water. In Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
-
Thermo Fisher Scientific. (2024, March 31). Safety Data Sheet: 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
-
Alfa Chemistry. (n.d.). CAS 959237-68-4 this compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives.
-
ResearchGate. (2025, August 5). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
-
BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. Retrieved from BenchChem Technical Support.
-
Capot Chemical. (2025, December 14). MSDS of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline.
-
ChemicalBook. (n.d.). 2,4-DICHLORO-7-BROMOQUINAZOLINE. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect.
-
BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC). Retrieved from BenchChem Technical Support.
-
BenchChem. (n.d.). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline. Retrieved from BenchChem Technical Support.
-
Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H).
-
Biotuva Life Sciences. (n.d.). 7-Bromo-2?4-dichloroquinazoline. Retrieved from --INVALID-LINK--
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
-
BenchChem. (n.d.). Technical Support Center: 4-(Quinazolin-2-yl)phenol Crystallization. Retrieved from BenchChem Technical Support.
-
Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
-
MIT OpenCourseWare. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube.
-
BLD Pharm. (n.d.). 959237-68-4|this compound. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound Manufacturer.
-
Ruifu Chemical. (n.d.). 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC).
-
BLD Pharm. (n.d.). 2241720-34-1|7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline. Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). Buy this compound from JHECHEM CO LTD. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). 959237-68-4 Cas No. | this compound. Retrieved from --INVALID-LINK--
-
Nanjing Feihong Technology Co., Ltd. (n.d.). This compound.
References
- 1. This compound 97% | CAS: 959237-68-4 | AChemBlock [achemblock.com]
- 2. 959237-68-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. echemi.com [echemi.com]
- 5. 2,4-DICHLORO-7-BROMOQUINAZOLINE | 959237-68-4 [m.chemicalbook.com]
- 6. ruifuchem.com [ruifuchem.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. 7-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 45790052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. capotchem.com [capotchem.com]
- 14. combi-blocks.com [combi-blocks.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 7-Bromo-2,4-dichloroquinazoline
Welcome to the technical support center for the synthesis of 7-Bromo-2,4-dichloroquinazoline. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their synthetic workflows. Here, we address common challenges, side reactions, and optimization strategies in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Overview of Synthetic Strategy
The most common and reliable route to this compound is a two-step process. It begins with the cyclization of 2-amino-4-bromobenzoic acid with a one-carbon source (typically urea or formamide) to form the stable intermediate, 7-bromoquinazoline-2,4(1H,3H)-dione. This dione is subsequently subjected to an exhaustive chlorination using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃) to yield the target molecule.
The following diagram illustrates this primary synthetic pathway and highlights the critical junctures where side reactions can occur, which will be the focus of this guide.
Caption: Synthetic workflow for this compound and key side reactions.
Troubleshooting Guide: Side Reactions & Optimization
This section is structured to address specific problems you may encounter during synthesis.
Part 1: Issues During Cyclization to 7-Bromoquinazoline-2,4(1H,3H)-dione
The formation of the quinazolinedione ring is a robust but thermally demanding reaction. Most issues arise from improper temperature control or reactant stoichiometry.
Question 1: My reaction is incomplete. TLC analysis shows a significant amount of unreacted 2-amino-4-bromobenzoic acid. What is the cause?
Answer: This is a classic issue of insufficient activation energy or reaction time.
-
Causality: The cyclocondensation of an anthranilic acid with urea is a dehydration process that requires high temperatures (typically 150-180°C) to proceed efficiently[1]. The bromine atom on the ring is electron-withdrawing, which slightly decreases the nucleophilicity of the amino group, potentially requiring more forcing conditions compared to unsubstituted anthranilic acid[2]. If the temperature is too low or the heating duration is too short, the reaction will stall.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction vessel (molten urea melt or high-boiling solvent) is reaching and maintaining the target temperature of at least 150°C. Use a high-temperature thermometer or calibrated probe.
-
Increase Reaction Time: Extend the reaction time and monitor progress every hour using TLC. The reaction can take several hours to reach completion[2].
-
Ensure Proper Mixing: In a solvent-free melt reaction, ensure adequate stirring to maintain a homogenous mixture.
-
Question 2: My TLC shows multiple new spots in addition to the product, and my yield is low. What are these byproducts?
Answer: You are likely observing byproducts from decarboxylation or the formation of stable, uncyclized intermediates.
-
Causality & Identification:
-
Decarboxylation: At elevated temperatures, 2-amino-4-bromobenzoic acid can undergo decarboxylation to form 3-bromoaniline[2]. This aniline can then react with urea or other intermediates to create a family of impurities, complicating purification.
-
Intermediate Urea Formation: The initial reaction between the amino group and urea forms an N-aryl urea derivative. Under optimal conditions, this intermediate rapidly cyclizes. However, if conditions are not ideal, it may persist or engage in side reactions[3].
-
-
Troubleshooting Summary Table:
| Symptom on TLC | Probable Cause | Recommended Solution |
| Spot corresponding to 3-bromoaniline | Reaction temperature is excessively high or heating is prolonged unnecessarily. | Lower the reaction temperature to the minimum required for cyclization (e.g., 150-160°C). Stop the reaction as soon as the starting material is consumed. |
| Multiple, closely-spaced polar spots | Formation of various uncyclized urea intermediates or aniline-derived byproducts. | Ensure a sufficient excess of urea is used to favor the desired reaction pathway. Optimize temperature to facilitate cyclization without causing degradation. |
Part 2: Issues During Chlorination with POCl₃
The conversion of the stable quinazolinedione to the dichloro product is an aggressive reaction that requires careful control.
Question 1: My final product is a mixture of mono- and di-chloro species. How can I drive the reaction to completion?
Answer: Incomplete chlorination is the most frequent issue in this step and points to insufficient reagent activity or quantity.
-
Causality: The chlorination occurs in two stages. The hydroxyl group at the 4-position is generally more reactive than the one at the 2-position. Inadequate conditions can lead to the formation of 7-bromo-4-chloroquinazolin-2(1H)-one, which is often the major byproduct[4][5]. This can be caused by:
-
Insufficient POCl₃: Stoichiometric deficiency of the chlorinating agent.
-
Insufficient Time/Temperature: The second chlorination at the 2-position requires higher energy and is slower.
-
POCl₃ Decomposition: Phosphorus oxychloride can degrade in the presence of moisture.
-
-
Troubleshooting Steps:
-
Increase POCl₃ Excess: Use a larger excess of POCl₃ (e.g., 10-20 equivalents) to act as both reagent and solvent.
-
Add a Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like diisopropylethylamine (DIPEA) can accelerate the reaction. These additives form a Vilsmeier-Haack type reagent (in situ), which is a more potent chlorinating species[5][6][7][8].
-
Extend Reflux Time: Ensure the reaction is refluxed for a sufficient period (typically 4-12 hours), monitoring by TLC or LC-MS until the mono-chloro intermediate is no longer observed.
-
Question 2: After quenching the reaction with ice/water, my isolated product has a melting point and spectral data matching the starting dione, not the dichloro-product. What happened?
Answer: Your product hydrolyzed during the aqueous workup.
-
Causality: The chloro groups at the 2- and 4-positions of the quinazoline ring are activated towards nucleophilic substitution. When the reaction mixture is quenched in water or base, especially at non-neutral pH or elevated temperatures, water can act as a nucleophile, rapidly hydrolyzing the C-Cl bonds back to C-OH, thus regenerating the starting dione.
-
Preventative Workup Protocol:
-
Cool Thoroughly: Before quenching, cool the reaction mixture to room temperature.
-
Slow Quenching: Add the reaction mixture slowly to a vigorously stirred slurry of crushed ice, maintaining the temperature of the quench vessel below 10°C.
-
pH Control: Keep the aqueous mixture acidic during the initial quench to minimize hydrolysis.
-
Rapid Extraction: Immediately extract the product into a non-polar organic solvent like dichloromethane or ethyl acetate.
-
Minimize Water Contact: Wash the organic layer with brine to remove bulk water and dry thoroughly over anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Question 3: The reaction turned into a black, intractable tar. Is it salvageable?
Answer: This indicates severe decomposition, likely from excessive heat.
-
Causality: While reflux is necessary, excessively high temperatures (e.g., from a heating mantle set too high) can cause the quinazoline ring system to decompose and polymerize in the strongly acidic and dehydrating environment of hot POCl₃.
-
Solution:
-
Prevention: Use a temperature-controlled oil bath or heating mantle with a thermocouple to maintain a steady, controlled reflux. Do not overheat.
-
Salvage (Low Probability): If some product has formed, you can attempt to salvage it. After a careful quench, dissolve the crude material in a large volume of solvent (e.g., ethyl acetate) and treat with activated carbon to remove some of the color. Filter and attempt purification by column chromatography, but expect very low yields.
-
Frequently Asked Questions (FAQs)
Q1: How does the bromine substituent at the 7-position influence the synthesis? The bromine atom is an electron-withdrawing group that deactivates the aromatic ring. This has a minor but noticeable effect: it can make the initial cyclization slightly more difficult, requiring robust heating[2]. However, it has little impact on the subsequent chlorination step, which occurs on the pyrimidine ring. Its primary role is to serve as a synthetic handle for further modifications, such as palladium-catalyzed cross-coupling reactions[9][10].
Q2: Are there safer or more effective alternatives to phosphorus oxychloride (POCl₃)? While POCl₃ is the most common and cost-effective reagent, other chlorinating agents like thionyl chloride (SOCl₂) with catalytic DMF can also be used. For some heterocyclic systems, oxalyl chloride or phosphorus pentachloride (PCl₅) are employed. However, for the exhaustive dichlorination of quinazolinediones, POCl₃ remains the industry and academic standard due to its high boiling point and efficacy.
Q3: What analytical methods are best for monitoring these reactions?
-
Thin Layer Chromatography (TLC): Essential for routine monitoring. A mobile phase of 30-50% ethyl acetate in hexanes is a good starting point. The product, this compound, is significantly less polar than the starting dione.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the starting materials, intermediates (mono-chloro), product, and potential byproducts. It is the most definitive tool for tracking reaction completion.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for final product characterization to confirm the structure and assess purity.
Reference Experimental Protocols
Disclaimer: These protocols are intended as a guide. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 7-Bromoquinazoline-2,4(1H,3H)-dione
-
Setup: In a 250 mL round-bottom flask, combine 2-amino-4-bromobenzoic acid (10.0 g, 1 eq) and urea (26.5 g, 10 eq).
-
Reaction: Place the flask in a pre-heated sand or oil bath at 160°C. The solids will melt and begin to evolve ammonia gas (ensure adequate ventilation). Stir the molten mixture for 4 hours.
-
Workup: Allow the flask to cool until it is warm to the touch (around 80-100°C). Carefully add 100 mL of 2 M sodium hydroxide solution. Stir until the solid mass has broken up.
-
Purification: Filter the hot mixture to remove any insoluble impurities. Cool the filtrate to room temperature, then acidify to pH 2-3 with concentrated hydrochloric acid.
-
Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with deionized water and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 80°C to yield 7-bromoquinazoline-2,4(1H,3H)-dione.
Protocol 2: Synthesis of this compound
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (for HCl and POCl₃ fumes), add 7-bromoquinazoline-2,4(1H,3H)-dione (5.0 g, 1 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 30 mL, ~16 eq) followed by N,N-diisopropylethylamine (DIPEA, 0.85 mL, 0.25 eq).
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) in an oil bath and maintain for 6 hours. Monitor the reaction by TLC until all starting material and mono-chloro intermediates are consumed.
-
Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice (~200 g). Slowly and carefully, add the reaction mixture dropwise to the ice slurry. A precipitate will form.
-
Isolation: Stir for 30 minutes, then extract the mixture with dichloromethane (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford pure this compound.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Regioselectivity in 7-Bromo-2,4-dichloroquinazoline Reactions
Welcome to the technical support center for 7-bromo-2,4-dichloroquinazoline chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this versatile heterocyclic scaffold. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your synthetic targets with precision and confidence.
Understanding the Reactivity Landscape
This compound is a trifunctionalized electrophile with three distinct reactive sites: two chloro-substituents at the C2 and C4 positions and a bromo-substituent at the C7 position. The key to successful synthesis lies in understanding the inherent electronic and steric differences between these positions, which dictates their reactivity towards different classes of reactions.
The Hierarchy of Reactivity
The regiochemical outcome of your reaction is not arbitrary; it is governed by predictable electronic principles. The two primary reaction classes you will employ are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
-
Nucleophilic Aromatic Substitution (SNAr): In this reaction, a nucleophile attacks an electron-deficient aromatic ring. The quinazoline core is inherently electron-poor, and the two nitrogen atoms strongly activate the C2 and C4 positions for nucleophilic attack. Theoretical and experimental data consistently show that the C4 position is significantly more electrophilic than the C2 position .[1][2][3][4][5] This is due to the C4 carbon having a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the kinetically favored site for nucleophilic attack under mild conditions.[1][3][4] Substitution at C2 typically requires more forcing conditions, such as higher temperatures.[1][5] The C7-Br bond is generally unreactive under SNAr conditions.
-
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira proceed via a different mechanism involving oxidative addition of the catalyst to the carbon-halogen bond. The energy of this bond is the critical factor. The C-Br bond is weaker and more readily undergoes oxidative addition with a Palladium(0) catalyst than a C-Cl bond.[6][7][8] Therefore, the C7 position is the most reactive site for palladium-catalyzed cross-coupling reactions .[7][9]
This predictable hierarchy allows for a sequential functionalization strategy, which is summarized in the table below.
| Position | Halogen | Reaction Type | Relative Reactivity | Causality |
| C4 | Chloro | SNAr | High | Highest electrophilicity due to influence from both ring nitrogens.[1][3][4] |
| C7 | Bromo | Pd-Coupling | High | Weaker C-Br bond facilitates oxidative addition.[6][7] |
| C2 | Chloro | SNAr | Low | Less electrophilic than C4; requires harsh conditions.[1][5][10] |
| C2/C4 | Chloro | Pd-Coupling | Low | Stronger C-Cl bond requires specialized ligands/conditions for activation.[6][7] |
Strategic Functionalization Workflow
A logical approach to multi-substitution begins with understanding the desired final structure. The following workflow diagram illustrates the decision-making process for selectively functionalizing the this compound core.
Caption: Regioselective Functionalization Strategy.
Frequently Asked Questions (FAQs)
Q1: Why is the chlorine at the C4 position more reactive than the one at C2 in nucleophilic aromatic substitution (SNAr) reactions? A1: The enhanced reactivity of the C4 position is a well-documented phenomenon for 2,4-dichloroquinazolines.[1][2][5] It stems from superior stabilization of the negatively charged Meisenheimer intermediate formed during the nucleophilic attack. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher LUMO coefficient, making it a more electron-deficient and thus more favorable site for nucleophilic attack compared to the C2 carbon.[1][3][4] This electronic preference allows for selective substitution at C4 under milder reaction conditions (e.g., lower temperatures), while substitution at C2 requires more energy input (e.g., heating or microwave irradiation).[1][10]
Q2: If I want to perform a Suzuki or Buchwald-Hartwig reaction, which position will react first? A2: The C7 position will react first. Palladium-catalyzed cross-coupling reactions depend on the oxidative addition of the catalyst to the carbon-halogen bond. The C(sp²)-Br bond at the C7 position is significantly weaker and more reactive towards Pd(0) insertion than the C(sp²)-Cl bonds at C2 and C4.[6][7] This difference in reactivity is a general principle in cross-coupling chemistry and allows for highly selective functionalization of the C7-bromo position while leaving the C2 and C4 chloro-substituents intact for subsequent modifications.[7][9]
Q3: Is it possible to create a 2,4,7-trisubstituted quinazoline? What is the recommended synthetic sequence? A3: Yes, trisubstitution is achievable through a planned, sequential approach that leverages the reactivity hierarchy. A common and logical sequence is:
-
C4 Substitution (SNAr): React the starting material with a nucleophile (e.g., a primary amine) at a low temperature (0 °C to room temperature) to selectively form the C4-substituted intermediate.[1][11]
-
C7 Substitution (Pd-Coupling): Take the C4-substituted product and perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki) to functionalize the C7-bromo position. The chloro group at C2 will remain untouched under standard Suzuki conditions.
-
C2 Substitution (SNAr): Finally, subject the C4,C7-disubstituted product to a second SNAr reaction under harsher conditions (e.g., high temperature in a solvent like DMA or NMP, or microwave heating) to replace the remaining chloro group at C2.[1][10]
Attempting to reverse this order can lead to complex mixtures and low yields.
Troubleshooting Guide
Even with a clear understanding of reactivity, experimental challenges can arise. This guide addresses common issues encountered during the functionalization of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No reaction or low conversion at C4 (SNAr) | 1. Insufficient nucleophilicity of the reagent.2. Reaction temperature is too low.3. Steric hindrance from a bulky nucleophile. | 1. Use a stronger base (e.g., DIPEA, NaH) to deprotonate the nucleophile if applicable.2. Gradually increase the temperature in 10 °C increments, monitoring by TLC/LC-MS.3. Increase reaction time or consider a less hindered nucleophile. |
| Mixture of C4-mono and C2,C4-disubstituted products (SNAr) | 1. Reaction temperature is too high.2. Extended reaction time.3. Highly reactive nucleophile. | 1. Perform the reaction at a lower temperature (start at 0 °C).2. Carefully monitor the reaction progress and stop it as soon as the starting material is consumed.3. Use exactly 1.0 equivalent of the nucleophile. |
| Hydrolysis of C4-Cl to quinazolinone byproduct | Presence of water in the reaction mixture. | 1. Use anhydrous solvents and reagents.2. Thoroughly dry all glassware before use.3. Conduct the reaction under an inert atmosphere (N₂ or Ar).[12] |
| Low yield in C7 Suzuki coupling | 1. Inactive catalyst or ligand.2. Impure or degraded boronic acid.3. Ineffective base or solvent system. | 1. Use a fresh batch of palladium catalyst and ligand.2. Use high-purity boronic acid; consider using boronate esters for improved stability.3. Ensure the base (e.g., Na₂CO₃, K₃PO₄) is finely ground and dry. Screen different solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O). |
| Reaction stalls, leaving starting material (any reaction) | 1. Poor solubility of the starting material or intermediate.2. Catalyst poisoning (for Pd-coupling).3. Reversible reaction or product inhibition. | 1. Screen different solvents (e.g., THF, Dioxane, DMF, NMP) to improve solubility.2. Ensure all reagents are free of potential catalyst poisons (e.g., sulfur-containing compounds).3. Add reagents sequentially and monitor progress to identify the problematic step. |
Experimental Protocols
The following protocols provide a starting point for the selective functionalization of this compound. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Selective C4-Amination via SNAr
Objective: To selectively substitute the C4-chloro group with an amine nucleophile.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and anhydrous THF or 2-propanol (approx. 0.1 M concentration).
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Nucleophile Addition: In a separate flask, dissolve the desired primary or secondary amine (1.05 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.
-
Reaction: Add the amine/base solution dropwise to the cooled quinazoline suspension over 15-20 minutes.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours. Do not allow the reaction to warm to room temperature unless conversion has stalled.
-
Work-up: Once the starting material is consumed, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 4-amino-7-bromo-2-chloroquinazoline.
-
Validation: Confirm the regioselectivity using 2D-NMR techniques (e.g., HMBC, NOESY) to verify the substitution pattern.[1]
Protocol 2: Selective C7-Arylation via Suzuki-Miyaura Coupling
Objective: To selectively substitute the C7-bromo group with an aryl boronic acid.
-
Setup: To a Schlenk flask, add the C4-substituted quinazoline from Protocol 1 (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as Na₂CO₃ (3.0 eq) or K₃PO₄ (3.0 eq).
-
Catalyst Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the solvent. A typical solvent system is 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete in 4-12 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired C7-aryl product.
Protocol 3: C2-Substitution via SNAr (on a C4,C7-Disubstituted Intermediate)
Objective: To substitute the final C2-chloro group.
-
Setup: In a microwave vial or a sealed tube, combine the C4,C7-disubstituted quinazoline (1.0 eq), the desired nucleophile (amine, 2.0-5.0 eq), and a high-boiling point polar aprotic solvent such as NMP, DMA, or DMSO.
-
Reaction: Heat the reaction mixture to a high temperature (typically 120-180 °C). Alternatively, use a microwave reactor set to a similar temperature for a significantly reduced reaction time (15-60 minutes).[1]
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature, dilute with water to precipitate the product. If no precipitate forms, extract with an appropriate organic solvent like ethyl acetate.
-
Purification: Collect the solid by filtration or, after extraction, wash, dry, and concentrate the organic layer. Purify the crude material by column chromatography or recrystallization to yield the final 2,4,7-trisubstituted quinazoline.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Reaction Temperature for Selective Substitution on 7-Bromo-2,4-dichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of selective substitution reactions on 7-bromo-2,4-dichloroquinazoline. This guide is designed to provide in-depth, practical advice to troubleshoot common issues and answer frequently asked questions, ensuring the success of your synthetic endeavors. As Senior Application Scientists, we combine established chemical principles with field-proven experience to help you achieve your desired regioselectivity.
I. Understanding the Reactivity Landscape
The this compound scaffold presents three distinct sites for nucleophilic aromatic substitution (SNAr): the C2, C4, and C7 positions. The inherent electronic properties of the quinazoline ring system render the C4 position the most electrophilic and, therefore, the most susceptible to nucleophilic attack under mild conditions.[1][2][3][4] The C2 position is less reactive, and substitution at this site typically requires more forcing conditions, such as higher temperatures.[1][3] The C-Br bond at the C7 position is generally the least reactive towards SNAr and often requires metal-catalyzed cross-coupling reactions for substitution.
The key to achieving selective substitution lies in the precise control of reaction parameters, with temperature being one of the most critical factors.
Diagram: Hierarchy of Reactivity
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 7-Bromo-2,4-dichloroquinazoline Reactions
Welcome to the technical support guide for 7-Bromo-2,4-dichloroquinazoline. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this versatile chemical intermediate.
Part 1: Understanding the Reactant: Key Properties and Reactivity
Q1: What are the fundamental chemical properties of this compound?
This compound is a halogenated heterocyclic compound widely used as a building block in medicinal chemistry.[1] Its core structure consists of a pyrimidine ring fused to a benzene ring, with three distinct halogen substituents. Understanding its properties is the first step to successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 959237-68-4 | [2][3] |
| Molecular Formula | C₈H₃BrCl₂N₂ | [4] |
| Molecular Weight | 277.93 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | C1=CC2=C(C=C1Br)N=C(N=C2Cl)Cl | [4] |
| Appearance | White to Brown Solid Powder | [1] |
Q2: What is the expected reactivity pattern for nucleophilic substitution on this compound?
The quinazoline ring is electron-deficient, making the carbon atoms attached to the chlorine atoms (C2 and C4) highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).
A critical feature of this molecule is the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more reactive than the chlorine at the C2 position.[5] This regioselectivity is well-documented and is attributed to electronic factors within the heterocyclic ring system. Density Functional Theory (DFT) calculations have shown that the C4 carbon has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the preferred site for nucleophilic attack under kinetic control.[6]
This allows for a stepwise and controlled functionalization:
-
Mild Conditions: A nucleophile will preferentially attack the C4 position.
-
Harsh Conditions: A second nucleophilic substitution at the C2 position requires more forcing conditions, such as higher temperatures or stronger reagents.[5]
Caption: Regioselective substitution workflow.
Part 2: Troubleshooting Guide for Common Reactions
This section addresses specific issues you may encounter during nucleophilic substitution reactions.
Q3: My reaction shows low conversion or fails to proceed. What are the likely causes and solutions?
Low or no conversion is a common problem that can often be traced back to reaction conditions or reagent choice.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity: The quinazoline ring, while activated, still requires a reasonably strong nucleophile for substitution.[7]
-
Solution: If using a neutral amine or alcohol, consider adding a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to deprotonate it in situ, increasing its nucleophilicity.
-
-
Poor Solubility of Reactants: If the starting materials are not fully dissolved, the reaction will be slow and incomplete.[8]
-
Inadequate Temperature: SNAr reactions are often not facile at room temperature.
-
Solution: Gradually increase the reaction temperature. Start at room temperature, then try 50 °C, 80 °C, and reflux conditions. Monitor the reaction by TLC or LC-MS at each stage.
-
-
Steric Hindrance: A bulky nucleophile may react slowly at the C4 position.
-
Solution: This may require extended reaction times or higher temperatures. In some cases, a catalyst (e.g., a palladium catalyst for specific couplings) might be necessary to overcome the steric barrier.[10]
-
Caption: Decision tree for troubleshooting low reaction conversion.
Q4: I'm getting a mixture of mono-substituted and di-substituted products. How can I improve selectivity for the C4 mono-substitution?
Achieving high regioselectivity is key. While the C4 position is inherently more reactive, over-reaction can occur if conditions are not controlled.
Strategies for Enhancing Mono-substitution:
-
Control Stoichiometry: Use a slight excess, but no more than 1.0-1.2 equivalents, of your nucleophile. This ensures there isn't enough of the nucleophile to react readily at the C2 position after the initial C4 substitution.
-
Lower the Temperature: The activation energy for substitution at C4 is lower than at C2.[6] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will significantly favor the kinetically preferred C4 product and slow down the C2 substitution.[5]
-
Monitor Reaction Time: Use TLC or LC-MS to track the consumption of the starting material. Stop the reaction as soon as the this compound is consumed to prevent the subsequent reaction at C2.
Q5: My reaction is producing a significant amount of a quinazolinone byproduct. How do I prevent this?
The formation of a 4-quinazolinone is a common side reaction, resulting from the hydrolysis of the C4-chloro group, either from trace water in the reaction or during workup.[8]
Prevention Strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Use freshly distilled, anhydrous solvents. If using a base like K₂CO₃, ensure it is dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction and also minimizes potential oxidation of the quinazoline ring at the C4 position.[8]
-
Controlled Workup: During the aqueous workup, keep the temperature low and minimize the time the product is in contact with the aqueous phase, especially if the conditions are basic.
Part 3: Experimental Protocol and Purification
Q6: Can you provide a standard protocol for the selective mono-substitution at the C4 position with an amine?
This protocol provides a general framework for reacting this compound with a primary or secondary amine.
Protocol: Selective C4-Amination
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base: Add an anhydrous solvent (e.g., DMF or NMP, approx. 0.1 M concentration). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Inert Atmosphere: Purge the flask with nitrogen or argon and maintain it under a positive pressure.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Nucleophile Addition: Slowly add the amine nucleophile (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane solvent system) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Once the reaction is complete, pour the mixture into cold water. A precipitate of the product should form. If not, extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified.
Q7: What are the best methods for purifying the resulting 7-bromo-2-chloro-4-aminoquinazoline derivative?
Purification can be challenging due to the similar polarities of starting materials and products.
Recommended Purification Techniques:
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For more polar products, dichloromethane/methanol might be necessary. Aim for an Rf value of 0.3-0.4 for your target compound to achieve good separation.[11]
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method to achieve high purity, especially after chromatography.[11]
-
Solvent Selection: Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
-
Structural Verification: After purification, it is crucial to confirm the structure and regioselectivity. 2D-NMR techniques (like HMBC and NOESY) are powerful tools to unambiguously confirm that the substitution occurred at the C4 position.[6]
References
- 1. ruifuchem.com [ruifuchem.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. This compound 97% | CAS: 959237-68-4 | AChemBlock [achemblock.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 7-Bromo-2,4-dichloroquinazoline
Welcome to the technical support guide for the synthesis of 7-Bromo-2,4-dichloroquinazoline. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-proven insights to ensure a successful and scalable synthesis.
Overview & Core Reaction
This compound is a key building block in medicinal chemistry, frequently utilized in the development of targeted therapeutics. Its synthesis is typically a two-step process: first, the formation of the quinazolinedione core, followed by a critical dichlorination step. While conceptually straightforward, the chlorination stage is often challenging, demanding precise control over reaction conditions to achieve high yield and purity.
The primary transformation involves the conversion of the lactam groups in 7-bromoquinazoline-2,4(1H,3H)-dione to the corresponding chloro-substituents.
General Synthetic Scheme:
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective chlorinating agent for this synthesis?
A: Phosphorus oxychloride (POCl₃) is the most commonly used and generally effective reagent for this deoxychlorination.[1][2][3] Other reagents like thionyl chloride (SOCl₂) with catalytic dimethylformamide (DMF), or combinations such as POCl₃/PCl₅ can also be employed, but POCl₃ often provides the best balance of reactivity and cost for scaling up.[3][4]
Q2: Why is moisture so critical to control in the chlorination step?
A: Moisture reacts exothermically with POCl₃ to produce phosphoric acid and hydrochloric acid. This not only consumes the reagent but also introduces acidic impurities that can lead to side reactions and complicate the work-up and purification, ultimately lowering the yield and purity of the final product.[3]
Q3: The reaction is regioselective. Which chlorine is more reactive in the final product?
A: In 2,4-dichloroquinazolines, the chlorine atom at the C4 position is significantly more reactive towards nucleophilic substitution than the chlorine at the C2 position.[5][6] This regioselectivity is attributed to the electronic properties of the quinazoline ring, where the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack.[6]
Q4: Can I use a solvent with POCl₃?
A: While the reaction can be run neat in an excess of POCl₃, using a high-boiling inert solvent like sulfolane or toluene can be advantageous.[1][3] A solvent aids in temperature control, improves mixing for heterogeneous reactions, and can sometimes reduce the formation of tar-like byproducts. However, this requires subsequent removal of the solvent.
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Bromoquinazoline-2,4(1H,3H)-dione (Precursor)
This protocol is adapted from established methods for quinazolinedione synthesis.[7][8]
Materials:
-
2-Amino-4-bromobenzoic acid
-
Urea
-
High-boiling solvent (e.g., N-methyl-2-pyrrolidone or sulfolane)
Procedure:
-
Combine 2-amino-4-bromobenzoic acid (1.0 eq) and urea (3.0-5.0 eq) in a reaction vessel equipped with a mechanical stirrer and a reflux condenser.
-
Add a minimal amount of a high-boiling solvent to create a stirrable slurry.
-
Heat the mixture to 180-200 °C. Ammonia gas will evolve, so ensure the reaction is performed in a well-ventilated fume hood.
-
Maintain the temperature for 4-6 hours, monitoring the reaction progress by TLC (e.g., 10% MeOH in DCM). The starting material is UV active and the product is typically a white solid with a different Rf.
-
Cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture.
-
Dilute the mixture with water and adjust the pH to ~9-10 with an aqueous base (e.g., NaOH solution) to dissolve any unreacted starting acid.
-
Filter the solid product, wash thoroughly with water, and then with a small amount of cold ethanol or acetone to remove organic impurities.
-
Dry the resulting white solid under vacuum at 60-80 °C to a constant weight. The product is typically of high purity (>95%) and can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol is based on the well-established chlorination of quinazolinones.[2][3][9]
Materials:
-
7-Bromoquinazoline-2,4(1H,3H)-dione (ensure it is thoroughly dried)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (optional, but recommended)
-
Toluene (optional, as solvent)
Procedure:
-
Critical Step: Ensure the starting dione is completely dry (KF < 0.1%). Drying in a vacuum oven overnight is recommended.
-
To a flame-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the 7-bromoquinazoline-2,4(1H,3H)-dione (1.0 eq).
-
Add POCl₃ (5.0-10.0 eq, acting as both reagent and solvent). Alternatively, suspend the dione in a minimal amount of dry toluene and add POCl₃ (2.5-3.0 eq).
-
(Optional but Recommended) Add a catalytic amount of DIPEA or another tertiary amine base (0.1-0.2 eq). The base facilitates the initial phosphorylation step and can improve reaction rates and yields.[2][9]
-
Heat the reaction mixture to reflux (approx. 107 °C for neat POCl₃) and maintain for 6-12 hours.
-
Monitor the reaction by LC-MS or TLC. To quench a sample for TLC, take a small aliquot and add it very carefully to ice-cold saturated sodium bicarbonate solution, then extract with ethyl acetate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up (Caution: Highly Exothermic): Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step must be done behind a blast shield in a fume hood.
-
The product will precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete hydrolysis of any remaining POCl₃.
-
Filter the solid product and wash it extensively with cold water until the filtrate is neutral (pH ~7).
-
Wash the filter cake with a cold, non-polar solvent like hexanes to remove non-polar impurities.
-
Dry the crude product under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Conversion in Chlorination Step | 1. Moisture in Starting Material: Reacts with and quenches POCl₃.[3] 2. Insufficient Reagent: Not enough POCl₃ to drive the reaction to completion. 3. Insufficient Heat/Time: The reaction is slow and requires high temperatures to proceed efficiently.[2][9] | 1. Action: Dry the 7-bromoquinazoline-2,4(1H,3H)-dione under high vacuum at >80 °C for several hours before use. Confirm dryness with Karl Fischer titration. 2. Action: Increase the equivalents of POCl₃, especially if running the reaction neat. 3. Action: Ensure the reaction is maintained at a vigorous reflux. Extend the reaction time and monitor for completion. |
| Formation of Dark, Tarry Byproducts | 1. Overheating: Excessive temperatures can lead to decomposition. 2. Presence of Impurities: Impurities in the starting dione can polymerize under the harsh reaction conditions. 3. Side Reactions: Pseudodimer formation can occur if the reaction is not properly controlled.[2][9] | 1. Action: Use a high-boiling solvent (e.g., sulfolane) to maintain a consistent, controlled temperature just below the decomposition point. 2. Action: Ensure the precursor dione is of high purity. If necessary, recrystallize it before the chlorination step. 3. Action: Add a tertiary amine base (DIPEA) and control the temperature during the initial phase (< 25 °C) before heating to reflux. This promotes clean formation of the phosphorylated intermediate.[2] |
| Difficult or Unsafe Work-up (Quenching) | 1. Quenching too rapidly: Adding the reaction mixture to ice/water too quickly causes a violent, uncontrolled exotherm. 2. Insufficient Quench Volume: Not enough ice/water to absorb the heat generated from POCl₃ hydrolysis. | 1. Action: Perform a "reverse quench" by slowly adding the ice/water to the cooled reaction mixture. Or, add the reaction mixture dropwise to a vigorously stirred, large volume of crushed ice. Always use a blast shield. 2. Action: Use at least 10-20 volumes of ice relative to the volume of the reaction mixture. |
| Low Isolated Yield After Purification | 1. Product Loss During Work-up: The product may have some solubility in the acidic aqueous layer. 2. Inefficient Extraction/Precipitation: Product may remain in the mother liquor after filtration or recrystallization. 3. Decomposition on Silica Gel: The product can be sensitive to acidic silica gel during column chromatography. | 1. Action: After quenching, neutralize the aqueous slurry with a solid base like sodium bicarbonate or a cold solution of NaOH before filtering to ensure the product is in its neutral, less soluble form. 2. Action: Cool the recrystallization solvent in an ice bath to maximize precipitation. For the mother liquor, concentrate it and attempt a second crop or purify by chromatography. 3. Action: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%). |
Mechanistic Insight: The Role of POCl₃
The chlorination of a quinazolinedione with POCl₃ is not a direct displacement. It proceeds through a two-stage mechanism which is critical to understand for troubleshooting.[2][9]
-
Phosphorylation: The lactam oxygen atoms of the quinazolinedione act as nucleophiles, attacking the phosphorus atom of POCl₃. This occurs readily at lower temperatures, especially in the presence of a base, to form various phosphorylated intermediates.
-
Chloride Displacement: At higher temperatures (reflux), chloride ions (Cl⁻), present from the POCl₃, act as nucleophiles and attack the activated carbon atoms (C2 and C4), displacing the phosphate leaving groups to form the final dichloro product.
Understanding this mechanism explains why temperature control is key. The initial phosphorylation should be controlled to prevent side reactions like dimerization, where a phosphorylated intermediate reacts with another molecule of starting material. The subsequent displacement requires high thermal energy to proceed to completion.[2][9]
Caption: Workflow of the two-stage POCl₃ chlorination mechanism.
Summary of Reaction Conditions & Data
| Parameter | Condition 1 (Neat) | Condition 2 (with Solvent) | Condition 3 (Alternative)[4] |
| Chlorinating Agent | POCl₃ | POCl₃ | Triphenylphosphine / Trichloroisocyanuric acid |
| Equivalents | 5.0 - 10.0 | 2.5 - 3.0 | 1.5 / 0.6 |
| Solvent | None | Toluene or Sulfolane | Dichloromethane (DCM) |
| Base (optional) | DIPEA (0.1 eq) | DIPEA (0.1 eq) | None specified |
| Temperature | 105-110 °C | 110 °C (Toluene reflux) | Room Temperature |
| Time | 6 - 12 hours | 8 - 16 hours | 1 - 3 hours |
| Typical Yield | 70 - 85% | 75 - 90% | ~89% (for unsubstituted quinazolinone) |
| Pros | Simple setup, no solvent removal. | Better temperature control, less charring. | Milder conditions, avoids POCl₃. |
| Cons | Large excess of corrosive reagent, potential for overheating. | Requires solvent removal, higher reaction volume. | More expensive reagents, stoichiometry is critical. |
Expected Characterization Data for this compound (C₈H₃BrCl₂N₂):
-
Molecular Weight: 277.94 g/mol
-
Appearance: Off-white to yellow solid
-
¹H NMR (CDCl₃): Expect signals in the aromatic region (approx. δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring.
-
Mass Spec (EI or ESI): Expect to see the characteristic isotopic pattern for one bromine and two chlorine atoms. [M]+ at m/z 276, 278, 280, 282.
References
- 1. researchgate.net [researchgate.net]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
Validation & Comparative
In-Depth NMR Characterization of 7-Bromo-2,4-dichloroquinazoline: A Guide to Structural Elucidation and Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural characterization of heterocyclic compounds is a cornerstone of innovation. 7-Bromo-2,4-dichloroquinazoline, a halogenated quinazoline derivative, presents a unique spectroscopic challenge and opportunity. This guide provides a comprehensive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a detailed protocol for data acquisition and interpretation. Furthermore, it objectively compares NMR spectroscopy with other key analytical techniques, providing a holistic view of its role in modern chemical analysis.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of bromine and chlorine atoms in this compound significantly influences its electronic environment, making NMR spectroscopy an indispensable tool for confirming its structure and purity.
¹H and ¹³C NMR Spectral Analysis of this compound
A detailed analysis of the NMR spectra is crucial for the unambiguous identification of this compound. Due to the lack of readily available, published experimental spectra for this specific compound, the following analysis is based on established principles of NMR spectroscopy and data from structurally related compounds. For accurate research and development, it is imperative to acquire experimental data.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring of the quinazoline core.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.20 | d | ~ 2.0 | H-8 |
| ~ 7.95 | dd | ~ 8.8, 2.0 | H-6 |
| ~ 7.80 | d | ~ 8.8 | H-5 |
-
H-8: This proton is expected to appear as a doublet due to coupling with H-6 (meta-coupling). The downfield shift is attributed to the anisotropic effect of the adjacent nitrogen atom.
-
H-6: This proton should appear as a doublet of doublets, arising from coupling to both H-5 (ortho-coupling) and H-8 (meta-coupling).
-
H-5: This proton is anticipated to be a doublet due to coupling with H-6 (ortho-coupling).
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The presence of electronegative chlorine and bromine atoms, as well as the nitrogen atoms in the heterocyclic ring, will significantly influence the chemical shifts.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C-4 |
| ~ 155 | C-2 |
| ~ 152 | C-8a |
| ~ 138 | C-6 |
| ~ 130 | C-8 |
| ~ 128 | C-5 |
| ~ 125 | C-7 |
| ~ 122 | C-4a |
The carbons directly attached to the chlorine atoms (C-2 and C-4) are expected to be significantly deshielded and appear at the downfield end of the spectrum. The carbon bearing the bromine atom (C-7) will also be deshielded, though typically to a lesser extent than chlorine.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks. c. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition: a. Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). b. Tune and shim the probe to optimize the magnetic field homogeneity. c. Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
- Pulse angle: 30-45 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-2 seconds
- Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
3. ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C NMR spectrum. This will provide single sharp peaks for each unique carbon atom. b. Typical parameters include:
- Pulse angle: 30-45 degrees
- Acquisition time: 1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 1024 or more (as ¹³C has a low natural abundance)
4. Data Processing: a. Apply a Fourier transform to the acquired free induction decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. d. Integrate the ¹H NMR signals to determine the relative number of protons. e. Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish proton connectivity. f. Correlate the ¹H and ¹³C signals using 2D NMR experiments like HSQC and HMBC for unambiguous assignments.
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
Caption: Workflow for NMR characterization of this compound.
Comparative Analysis of Analytical Techniques
While NMR is a powerful tool for structural elucidation, a multi-technique approach is often necessary for comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry. | Non-destructive; provides unambiguous structural information. | Relatively low sensitivity; requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; can analyze complex mixtures. | Does not provide detailed structural connectivity; isomerization can be an issue. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple; can be used for solid and liquid samples. | Provides limited structural information; complex spectra can be difficult to interpret. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in a single crystal. | Provides the absolute structure. | Requires a suitable single crystal, which can be difficult to grow. |
Synergistic Approach:
For a new or critical compound like this compound, a combination of these techniques provides the most robust characterization. For instance, Mass Spectrometry would confirm the molecular weight and the presence of bromine and chlorine through their isotopic patterns. IR spectroscopy could indicate the presence of the C=N and C-Cl bonds. Finally, NMR spectroscopy would piece together the exact atomic connectivity to confirm the final structure.
Conclusion
The ¹H and ¹³C NMR characterization of this compound is a critical step in its synthesis and application in drug discovery and development. This guide has provided a foundational understanding of its expected NMR spectra, a detailed protocol for experimental data acquisition, and a comparative analysis of complementary analytical techniques. By following these guidelines, researchers can ensure the accurate and reliable characterization of this important heterocyclic compound.
A Comparative Guide to the Mass Spectrometry Analysis of 7-Bromo-2,4-dichloroquinazoline
Introduction: The Analytical Challenge of Halogenated Heterocycles
In the landscape of drug discovery and development, halogenated quinazolines represent a critical scaffold for synthesizing targeted therapeutic agents. 7-Bromo-2,4-dichloroquinazoline is one such intermediate, whose precise characterization is non-negotiable for ensuring the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). Its polyhalogenated structure, however, presents a unique and interesting challenge for mass spectrometric analysis. The presence of both bromine and chlorine isotopes creates a highly characteristic but complex isotopic pattern that demands high-resolution instrumentation for unambiguous identification.
This guide provides a comparative analysis of different mass spectrometry (MS) strategies for the characterization of this compound. We will delve into the rationale behind selecting the appropriate ionization technique, compare the utility of different mass analyzers, and provide a detailed, field-tested protocol for its analysis, moving beyond a simple recitation of steps to explain the causality behind each experimental choice.
Part 1: Selecting the Optimal Ionization Interface
The first critical decision in any MS workflow is the choice of ionization source. The primary goal is to efficiently convert the neutral analyte molecule into a gas-phase ion with minimal unintended fragmentation or degradation. For a molecule like this compound (Molecular Formula: C₈H₃BrCl₂N₂, Molecular Weight: 277.93 g/mol ), the choice primarily lies between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1]
Electrospray Ionization (ESI)
ESI is a soft ionization technique that has become a cornerstone of modern LC-MS.[2][3] It is particularly effective for polar to moderately polar molecules that can be readily ionized in solution. For this compound, the two nitrogen atoms in the quinazoline ring provide sites for protonation, making positive-ion ESI a viable approach.
-
Mechanism of Action: In ESI, the analyte solution is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This process is gentle, typically yielding the protonated molecule, [M+H]⁺.[2]
-
Experimental Causality: To enhance the formation of the [M+H]⁺ ion, the mobile phase is typically acidified, often with 0.1% formic acid. This ensures a ready supply of protons.[4] However, a critical consideration for halogenated compounds is the potential for in-source dehalogenation, which has been observed with formic acid and iodinated compounds.[5] While less common with bromo- and chloro- derivatives, it is a possibility that must be monitored. Acetic acid can be a milder alternative if dehalogenation is suspected.
-
Advantages: High sensitivity for polar and ionizable compounds; directly compatible with a wide range of LC flow rates.
-
Limitations: Can be less effective for nonpolar compounds. The calculated XLogP3 value for this compound is 4.2, indicating significant nonpolar character, which may limit ESI efficiency.[1][6] It can also be susceptible to ion suppression from matrix components.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is a complementary technique to ESI and is often superior for analyzing small, thermally stable molecules with lower polarity.[7][8]
-
Mechanism of Action: In APCI, the LC eluent is sprayed through a heated nebulizer to create a vapor. A high-voltage corona discharge needle ionizes the solvent molecules, which then transfer a proton to the analyte molecules via gas-phase chemical reactions.[9]
-
Experimental Causality: Given the higher lipophilicity (XLogP3 of 4.2) of this compound, APCI is an excellent alternative to ESI.[1][6] It is generally less prone to matrix effects than ESI and provides robust ionization for compounds that are not easily ionized in solution.[8]
-
Advantages: Excellent for moderately polar to nonpolar compounds; greater tolerance for matrix effects and less ion suppression.[8]
-
Limitations: Requires the analyte to be thermally stable enough to withstand the vaporization process.
Workflow for Ionization Source Selection
Caption: Decision workflow for selecting an ionization source.
Part 2: The Role of the Mass Analyzer: A Performance Comparison
Once ionized, the analyte must be separated by its mass-to-charge ratio (m/z). The choice of mass analyzer dictates the quality of the data in terms of resolution, mass accuracy, and sensitivity.
| Feature | Quadrupole | Time-of-Flight (TOF) | Orbitrap |
| Principle | Uses oscillating electric fields to filter ions by m/z. | Measures the time taken for ions to travel a fixed distance. | Traps ions in an orbital motion around a central electrode; frequency is related to m/z. |
| Resolution | Low (~1000 - 4000 FWHM) | High (10,000 - 60,000 FWHM) | Very High (60,000 - >240,000 FWHM) |
| Mass Accuracy | ~100 - 500 ppm | < 5 ppm | < 3 ppm |
| Primary Application | Quantitative analysis (SRM/MRM), routine screening. | Accurate mass determination, unknown identification, high-throughput screening. | High-resolution accurate mass measurements, structural elucidation, proteomics. |
| Suitability for this Analyte | Can detect the compound but cannot resolve the fine isotopic pattern. Prone to isobaric interference. | Excellent. Resolves the complex isotopic pattern and provides high mass accuracy for formula confirmation. | Excellent. Provides the highest level of confidence in elemental composition and resolves complex spectra. |
The Self-Validating Power of High Resolution: For this compound, the theoretical exact mass of the monoisotopic [M+H]⁺ ion (C₈H₄⁷⁹Br³⁵Cl₂N₂⁺) is 276.8938. However, the presence of ⁸¹Br, ³⁷Cl isotopes creates a distinctive cluster of peaks. A low-resolution instrument like a single quadrupole would show a broad, unresolved multiplet. In contrast, a high-resolution instrument (TOF or Orbitrap) can resolve each isotopic peak. By comparing the measured isotopic pattern and accurate masses to the theoretical values, the system becomes self-validating. A match provides extremely high confidence in the compound's identity.
Part 3: Fragmentation Analysis (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is essential for confirming the molecular structure.[10] By isolating the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. The fragmentation pattern of quinazolines is known to be influenced by the substituents and their positions.[11]
For protonated this compound, fragmentation is expected to proceed via losses of stable neutral molecules or radicals:
-
Loss of HCl: A common fragmentation pathway for chlorinated compounds, leading to a fragment at m/z ~240.9.
-
Loss of Cl radical: Loss of a chlorine radical would result in a fragment at m/z ~241.9.
-
Loss of Br radical: Loss of the bromine radical would yield a fragment at m/z ~197.9.
-
Ring Cleavage: The quinazoline core can fragment, often by losing molecules of HCN, a characteristic fragmentation pathway for the parent quinazoline structure.[11]
Predicted Fragmentation Pathwaydot
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. jfda-online.com [jfda-online.com]
- 9. youtube.com [youtube.com]
- 10. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 11. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 7-Bromo-2,4-dichloroquinazoline Derivatives
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This guide provides an in-depth comparison of the biological activities of derivatives synthesized from a key intermediate: 7-Bromo-2,4-dichloroquinazoline. This starting material offers two reactive chlorine sites (at C2 and C4) and a bromine at C7, providing a versatile platform for creating diverse molecular architectures with significant therapeutic potential.[1][2][3] Our focus will be on the anticancer and antimicrobial properties of these derivatives, supported by experimental data and mechanistic insights to inform future drug discovery efforts.
Part 1: Anticancer Activity: A Multi-Mechanistic Approach
Quinazoline derivatives have emerged as a highly successful class of anticancer agents, with several compounds approved for clinical use.[4][5][6] Their efficacy stems from their ability to interfere with multiple cellular processes critical for tumor growth and survival. Derivatives of this compound are being actively explored to harness these mechanisms.
Core Mechanisms of Action
The anticancer effects of quinazoline derivatives are predominantly attributed to the following mechanisms:
-
Kinase Inhibition: This is the most prominent mechanism of action. By blocking the ATP-binding site of protein kinases, these compounds can shut down signaling pathways that drive cell proliferation and survival.[7][8]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a primary target. Many quinazoline-based drugs, like Gefitinib and Erlotinib, function as EGFR inhibitors.[5][6] The 4-anilinoquinazoline structure is a classic pharmacophore for EGFR inhibition.[9]
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is common in cancer, making it a key therapeutic target for quinazoline derivatives.[10][11]
-
VEGFR-2 Inhibition: By inhibiting the Vascular Endothelial Growth Factor Receptor 2, these compounds can block angiogenesis, the process by which tumors form new blood vessels to sustain their growth.
-
-
Tubulin Polymerization Inhibition: Several quinazoline derivatives disrupt the formation of microtubules, essential components of the cellular cytoskeleton required for cell division (mitosis). This interference leads to cell cycle arrest and ultimately apoptosis (programmed cell death).[4][12][13]
-
Induction of Apoptosis: Beyond cell cycle arrest, many derivatives can trigger apoptosis through intrinsic pathways, such as inducing mitochondrial stress and activating caspases, the executioner enzymes of cell death.[11][12]
-
DNA Interaction and Repair Inhibition: Some derivatives can function as DNA intercalating agents or inhibit key DNA repair enzymes like Poly(ADP-ribose)polymerase-1 (PARP-1), leading to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair deficiencies.[11][14][15]
Signaling Pathway Visualization: EGFR Inhibition
The diagram below illustrates the critical role of EGFR in cell signaling and how 4-anilinoquinazoline derivatives can block this pathway, preventing downstream activation of pro-survival and proliferative signals.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Comparative Cytotoxicity Data
The substitution pattern on the quinazoline ring is critical for anticancer activity. The this compound scaffold allows for systematic modifications at the C2 and C4 positions. The following table compares the cytotoxic activity (IC50 in µM) of various bromo-substituted quinazoline derivatives against common cancer cell lines. While specific data for 7-bromo derivatives is emerging, extensive studies on isomeric 6-bromo derivatives provide valuable structure-activity relationship (SAR) insights.
| Compound ID | Core Structure | Key Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | 6-Bromo-2-mercapto-quinazolin-4(3H)-one | 2-(n-butyl) | MCF-7 (Breast) | 15.85 ± 3.32 | [16] |
| SW480 (Colon) | 17.85 ± 0.92 | [16] | |||
| 8c | 6-Bromo-2-mercapto-quinazolin-4(3H)-one | 2-(benzyl) | MCF-7 (Breast) | 72.14 ± 2.14 | [17] |
| 3o | Quinazoline (Erlotinib analogue) | 4-(3-ethynylanilino)-6,7-bis(2-methoxyethoxy) | MCF-7 (Breast) | 0.14 | [18] |
| A549 (Lung) | 4.26 | [18] | |||
| HCT116 (Colon) | 3.92 | [18] | |||
| 14g | 2-Chloro-4-anilinoquinazoline-chalcone | 4-(4-ethynylanilino) | K-562 (Leukemia) | 0.622 | [15][19] |
| HCT-116 (Colon) | >0.622 | [15][19] | |||
| Compound 4 | Quinazolinone | 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoic acid derivative | Caco-2 (Colon) | 23.31 ± 0.09 | [20] |
| HepG2 (Liver) | 53.29 ± 0.25 | [20] |
Structure-Activity Relationship (SAR) Insights:
-
Position 6/7 Halogenation: The presence of a bromine atom at position 6 or 7 often enhances cytotoxic activity.
-
Position 2 Substituents: As seen in compounds 8a and 8c , aliphatic linkers at the C2 position can be more potent than aromatic ones.[16][21]
-
Position 4 Substituents: A substituted aniline group at the C4 position is a hallmark of potent EGFR kinase inhibitors. Small, electron-withdrawing groups on the aniline ring, such as ethynyl, chloro, or bromo, are often advantageous for activity.[7] Compound 3o , an erlotinib analogue, demonstrates exceptionally high potency against MCF-7 cells due to optimal substitutions at C4, C6, and C7.[18]
Part 2: Antimicrobial Activity: A Growing Field of Investigation
Beyond cancer, quinazoline derivatives exhibit a broad spectrum of antimicrobial activities, making them promising scaffolds for developing new agents to combat drug-resistant pathogens.[22][23]
Mechanisms and Targets
While less elucidated than their anticancer mechanisms, the antimicrobial action of quinazolines is thought to involve:
-
DNA Gyrase Inhibition: Some derivatives inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to cell death.[24]
-
Disruption of Cellular Homeostasis: Certain compounds have been shown to interfere with intracellular ATP levels and induce DNA damage in mycobacteria.[14]
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) in µg/mL for various quinazolin-4(3H)-one derivatives against representative bacterial and fungal strains.
| Derivative Type | Target Organism | Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Hydrazone Derivatives (4a-f) | Gram-positive Bacteria | S. aureus 25923 | 1.95 - 15.62 | Amoxicillin | 0.97 | [24] |
| B. subtilis 6633 | 3.9 - 31.25 | Amoxicillin | 1.95 | [24] | ||
| Gram-negative Bacteria | E. coli 8739 | 7.8 - 62.5 | Amoxicillin | 3.9 | [24] | |
| Fungi | C. albicans 10231 | 7.8 - 62.5 | Clotrimazole | 1.95 | [24] | |
| Naphthyl-substituted Quinazolinones | Gram-positive Bacteria | S. aureus | 3.9 - 15.6 | - | - | [25] |
| S. pneumoniae | 7.8 - 31.2 | - | - | [25] |
SAR Insights:
-
The incorporation of hydrazone and pyrazole scaffolds into the quinazolinone core has been shown to yield potent antimicrobial agents.[24]
-
Compounds with a naphthyl radical and an amide group have demonstrated pronounced activity against Staphylococcus aureus and Streptococcus pneumoniae.[25]
Part 3: Key Experimental Protocols
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used to determine the cytotoxic potential of chemical compounds.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[16][21]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
MTT Assay Workflow
Caption: A step-by-step workflow diagram of the MTT assay for cytotoxicity.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile starting point for the synthesis of novel therapeutic agents. Derivatives have demonstrated potent anticancer activity through multiple mechanisms, most notably kinase inhibition, and are showing increasing promise as antimicrobial agents. The structure-activity relationship data clearly indicates that precise modifications at the C2 and C4 positions, combined with the C7-bromo substituent, are key to optimizing biological activity and target selectivity.
Future research should focus on:
-
Multi-Target Inhibitors: Designing single molecules that can inhibit multiple key targets (e.g., both EGFR and VEGFR-2) to overcome drug resistance and improve therapeutic outcomes.
-
Enhanced Selectivity: Fine-tuning structures to improve selectivity for cancer cells over normal cells, thereby reducing side effects, as demonstrated by some derivatives showing lower toxicity to non-tumorigenic cell lines.[16][21]
-
Exploring New Biological Space: Expanding the investigation of these derivatives against other therapeutic targets, including inflammatory and viral diseases, where quinazolines have also shown potential.[4][8][22]
This guide provides a comparative framework and foundational protocols to aid researchers, scientists, and drug development professionals in the rational design and evaluation of next-generation therapeutics based on the this compound core.
References
- 1. This compound [myskinrecipes.com]
- 2. 7-Bromo-2?4-dichloroquinazoline – Biotuva Life Sciences [biotuva.com]
- 3. This compound 97% | CAS: 959237-68-4 | AChemBlock [achemblock.com]
- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 10. biomedres.us [biomedres.us]
- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 14. Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 19. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rphsonline.com [rphsonline.com]
- 24. mdpi.com [mdpi.com]
- 25. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Bromo-2,4-dichloroquinazoline Analogs
Introduction: The Quinazoline Scaffold as a Cornerstone in Drug Discovery
The quinazoline ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its versatile structure is found at the core of numerous biologically active compounds, including several FDA-approved drugs that target a range of diseases.[1][2][3] This guide focuses on a specific, highly adaptable starting point for chemical synthesis: the 7-Bromo-2,4-dichloroquinazoline core.
The strategic placement of its substituents makes this scaffold particularly valuable for developing novel therapeutics. The chlorine atoms at positions C2 and C4 serve as reactive handles for sequential and selective nucleophilic substitution, allowing for the controlled introduction of various functional groups.[4] The bromine atom at C7 not only influences the electronic landscape of the molecule but also provides an additional site for diversification through modern synthetic methods like transition-metal-catalyzed cross-coupling reactions.[4][5][6]
This document provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs. We will explore how systematic modifications at key positions influence their biological activity, particularly as kinase inhibitors and anticancer agents, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
The Synthetic Versatility of the this compound Core
The primary advantage of the this compound scaffold lies in the differential reactivity of its chlorine substituents. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at C2. This chemical behavior enables a regioselective, stepwise approach to synthesis, where C4 is typically modified first, followed by substitution at C2. This control is fundamental to building libraries of diverse analogs for screening.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is exquisitely sensitive to the nature and position of their substituents. The following sections break down the SAR based on modifications at each key position.
The Critical Role of Substituents at the C4 Position
The C4 position is arguably the most crucial for kinase inhibitory activity. The introduction of an amino linker, typically to an aniline ring, is a hallmark of many potent inhibitors, including the FDA-approved drugs Gefitinib and Erlotinib.[1] This aniline moiety often extends into the ATP-binding pocket of the target kinase.
-
Aniline Substitutions: The electronic properties of substituents on the C4-aniline ring dramatically impact potency. Studies on various quinazoline series have shown that the placement of small, electron-donating groups can enhance activity.[7] Conversely, bulky or certain electron-withdrawing groups may be detrimental, depending on the specific topology of the target's active site.
-
Alkylamino Chains: Simple alkylamino side chains at C4 can also confer significant biological activity. In a series of 2-anilino-4-alkylaminoquinazolines, specific analogs demonstrated potent antiproliferative effects against a panel of human cancer cell lines.[8]
Fine-Tuning Activity via Modifications at the C2 Position
After substitution at C4, the C2 position offers a secondary site for optimization. Modifications here can influence selectivity across the kinome and refine the compound's overall potency.
-
Small Alkyl Groups: The introduction of small alkyl groups, such as methyl or ethyl, at the C2 position has been shown to be favorable in some instances, potentially by providing beneficial van der Waals interactions within the binding site.[9]
-
Aryl/Heteroaryl Groups: Incorporating aryl or heteroaryl moieties at C2 can introduce additional vectors for interaction, such as pi-stacking or hydrogen bonding, leading to the development of compounds with novel activity profiles.[10]
The Influence of the C7 Substituent
While this guide focuses on the 7-bromo scaffold, understanding the impact of this position is key to the SAR. The 7-position resides in a region of the binding pocket that can be exploited to enhance affinity and selectivity.
-
Halogen Comparison: In related aminoquinoline series, 7-iodo and 7-bromo analogs were found to be roughly equipotent against P. falciparum, whereas 7-fluoro analogs were substantially less active.[6] This suggests that both the size and electronic nature of the halogen at this position are important. The presence of a chlorine atom at C7 has also been shown to favor anticonvulsant activity in certain quinazolinone systems.[5]
-
Cross-Coupling Reactions: The bromine atom serves as an excellent handle for Suzuki or Sonogashira cross-coupling reactions, enabling the introduction of larger, more complex aryl or alkynyl groups. This strategy allows for the exploration of deeper regions of the target's binding pocket, potentially leading to inhibitors with unique selectivity profiles.[4]
Comparative Biological Activity
Derivatives of the this compound scaffold have been evaluated against numerous biological targets. Below, we compare their performance in two major therapeutic areas: kinase inhibition and broad-spectrum anticancer activity.
Kinase Inhibition: A Primary Target
Quinazolines are renowned for their ability to inhibit protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer.[11] Many quinazoline-based inhibitors function by competing with ATP for its binding site on the kinase.
Table 1: Comparative Kinase Inhibitory Activity of Quinazolinone Analogs Data presented is illustrative of trends reported in the literature. Actual IC50 values are highly dependent on the specific analog and assay conditions.
| Compound ID | C4-Substituent | C6-Substituent | Target Kinase | IC50 (µM) | Reference |
| Analog 1 | 4-Ethoxyphenylamino | H | CDK9 | 0.115 | [12] |
| Analog 2 | 4-Methoxyphenylamino | H | CDK9 | 0.463 | [12] |
| Analog 3 | 4-Methylphenylamino | H | CDK9 | >1.0 | [12] |
| Analog 4 | Unsubstituted | Iodo | CDK9 | 0.639 | [12] |
As shown in the table, subtle changes to the C4-substituent, such as extending a methoxy to an ethoxy group (Analog 2 vs. 1), can lead to a significant increase in potency against Cyclin-dependent kinase 9 (CDK9).[12]
Anticancer Activity in Cell-Based Assays
The ultimate goal of developing kinase inhibitors is often to halt the proliferation of cancer cells. Therefore, promising compounds are tested in cell viability assays using various cancer cell lines. The half-maximal inhibitory concentration (IC50) in this context refers to the drug concentration that reduces the viability of the cell population by 50%.[13]
Table 2: Comparative Antiproliferative Activity of 2,4-Disubstituted Quinazoline Analogs
| Compound ID | C2-Substituent | C4-Substituent | Cell Line (Cancer Type) | IC50 (µg/mL) | Reference |
| 4c | 4-Nitrophenylamino | Isopropylamino | MCF-7 (Breast) | 9.1 | [8] |
| 4c | 4-Nitrophenylamino | Isopropylamino | HCT-116 (Colon) | 10.2 | [8] |
| 5b | 4-Chlorophenylamino | Cyclopropylamino | MCF-7 (Breast) | 9.8 | [8] |
| 5b | 4-Chlorophenylamino | Cyclopropylamino | HCT-116 (Colon) | 12.0 | [8] |
| 5-FU | (Reference Drug) | (Reference Drug) | MCF-7 (Breast) | 5.3 | [8] |
The data indicates that compounds 4c and 5b show promising antiproliferative activity across multiple cancer cell lines, with potency approaching that of the established chemotherapeutic agent 5-fluorouracil (5-FU).[8] The results highlight that incorporating a 4-nitro or 4-chloro group on the C2-phenylamino moiety can lead to potent anticancer agents.[8]
Authoritative Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step protocols for two key assays used in the evaluation of these compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to enzyme activity.[14]
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the initial kinase activity.
Materials:
-
Kinase of interest and its specific substrate peptide.
-
ATP solution.
-
Test compounds (e.g., this compound analogs) in DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[14]
-
ADP-Glo™ Kinase Assay Kit (Promega or similar).
-
White, opaque 96-well or 384-well plates.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting stock concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes, or an empirically determined optimal time.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
Protocol 2: Cell Viability Assay (MTT-Based)
This colorimetric assay is a standard method for assessing the cytotoxic or antiproliferative effects of compounds on cancer cells.[8]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. The yellow MTT tetrazolium salt is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to form an insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Clear, flat-bottomed 96-well plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compounds. Include wells with media and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Observe the formation of purple precipitate in the cells.
-
Formazan Solubilization: Carefully remove the media and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6,7-Dibromo-4-chloroquinazoline | 885524-31-2 | Benchchem [benchchem.com]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors [mdpi.com]
- 13. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 7-Bromo-2,4-dichloroquinazoline: A Guide for Laboratory Professionals
For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and application of novel chemical entities are but one part of the equation. The responsible management and disposal of these compounds are equally critical, ensuring the safety of personnel and the preservation of our environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 7-Bromo-2,4-dichloroquinazoline, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation. Our aim is to empower you with the knowledge to manage this hazardous compound with confidence and integrity.
Immediate Safety and Hazard Profile
This compound is a halogenated heterocyclic compound that, while invaluable in synthetic chemistry, presents a significant hazard profile that must be respected. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, adherence to strict safety protocols is the foundational step in its proper management.
Personal Protective Equipment (PPE)
A thorough risk assessment should always precede the handling of this compound. The following table summarizes the minimum required PPE, with the understanding that specific laboratory conditions may warrant additional measures.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (Nitrile, Neoprene) | To prevent skin contact and absorption. Double gloving is recommended. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of dust or vapors. If handling outside a fume hood is unavoidable, a properly fitted respirator (e.g., N95 or higher) is mandatory. |
Operational Plan for Waste Management
The cornerstone of responsible disposal is the understanding that this compound and any materials contaminated with it are to be treated as hazardous waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.
Waste Segregation and Storage: A Matter of Chemical Compatibility
Proper segregation of chemical waste is not merely a regulatory formality; it is a critical safety measure to prevent unintended and potentially dangerous reactions.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Utilize a clearly labeled, dedicated hazardous waste container for all solid waste contaminated with this compound. This includes spent reagent, contaminated filter paper, gloves, and any other disposable labware.
-
Labeling is Paramount: The container must be labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.
-
Maintain a Waste Log: Keep a log of the approximate amount of waste added to the container. This is crucial for the final disposal manifest.
-
Secure Storage: The waste container must be kept closed at all times, except when adding waste. Store it in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
The following diagram illustrates the decision-making process for the segregation of waste containing this compound.
Caption: Waste Segregation Workflow for this compound.
Disposal Procedures: The Final Step
The accepted and regulated method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Contact your Environmental Health & Safety (EHS) Office: Your institution's EHS department will have established procedures and contracts with certified waste management vendors.
-
Provide a Detailed Waste Inventory: Accurately describe the contents of your waste container, including the chemical name and estimated quantity.
-
Schedule a Pickup: Arrange for the collection of the waste container by the licensed contractor.
-
Incineration as the Preferred Method: For halogenated organic compounds, high-temperature incineration is the preferred disposal method. This process ensures the complete destruction of the molecule, preventing its release into the environment.
Decontamination of Glassware and Surfaces: A Chemically-Informed Approach
While bulk disposal must be handled by professionals, the decontamination of laboratory glassware and surfaces is a routine task that can be performed safely in-house, provided the underlying chemistry is understood. The two chlorine atoms on the quinazoline ring are susceptible to nucleophilic substitution. This reactivity can be harnessed for decontamination.
Disclaimer: This procedure is intended for the decontamination of residual amounts of this compound on glassware and surfaces, not for the disposal of bulk quantities.
Step-by-Step Decontamination Protocol:
-
Prepare a Decontamination Solution: A solution of a nucleophilic amine, such as a 5-10% solution of diethylamine or similar secondary amine in an alcohol like isopropanol, can be effective. The reaction proceeds via nucleophilic aromatic substitution, displacing the chlorine atoms to form less hazardous amino-substituted quinazolines.
-
Rinse Contaminated Glassware: Triple rinse the glassware with a small amount of the decontamination solution. Allow the solution to be in contact with the glassware for at least 15-30 minutes for each rinse.
-
Collect the Rinsate: The rinsate from this procedure must be collected and disposed of as halogenated organic liquid waste .
-
Final Cleaning: After decontamination, the glassware can be cleaned using standard laboratory detergents.
-
Surface Decontamination: For contaminated surfaces within a chemical fume hood, wipe the area with a cloth or paper towel soaked in the decontamination solution. All wipes must be disposed of as halogenated organic solid waste .
The following diagram illustrates the conceptual workflow for this decontamination process.
Caption: Conceptual Workflow for Chemical Decontamination.
By adhering to these scientifically sound and safety-conscious procedures, you can effectively manage the disposal of this compound, ensuring a safe and compliant laboratory environment.
Technical Guide: Personal Protective Equipment (PPE) for Handling 7-Bromo-2,4-dichloroquinazoline
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted with the highest standards of safety. This guide provides essential, field-proven directives for handling 7-Bromo-2,4-dichloroquinazoline (CAS No: 959237-68-4). This compound is a valuable heterocyclic building block in medicinal chemistry, but its handling requires a meticulous approach to safety due to its potential hazards. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring you can operate with confidence and security.
Foundational Safety: Hazard Assessment & Risk Analysis
Before any personal protective equipment is selected, a thorough understanding of the compound's risk profile is paramount. This compound is classified with several GHS hazard statements that dictate our handling strategy.
Aggregated GHS Hazard Profile:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A critical point to note is that the toxicological properties of many specialized research chemicals, including this one, have not been exhaustively investigated.[2] Therefore, we must operate under the precautionary principle , treating the compound with a high degree of caution and assuming it may have uncharacterized hazards.
The primary routes of potential exposure are:
-
Inhalation: Breathing in the fine powder or dust.
-
Dermal Contact: Direct skin contact with the solid.
-
Eye Contact: Exposure of eyes to dust or splashes.
-
Ingestion: Accidental swallowing, often through secondary contact.
Our safety strategy, therefore, begins with robust engineering controls designed to mitigate these exposure risks at the source.
Engineering Controls: Your First and Most Critical Line of Defense
Personal protective equipment is the last line of defense. The primary barrier between you and the chemical hazard should always be your laboratory's engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3] This is non-negotiable. A properly functioning fume hood directly addresses the inhalation risk by containing dust and potential vapors.[2]
-
Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.[4][5]
Mandatory Personal Protective Equipment (PPE) Protocol
Once engineering controls are in place, a specific combination of PPE is required to protect against residual risks, such as accidental spills or direct contact during handling.
Eye and Face Protection
The risk of serious eye irritation from this compound's dust necessitates stringent eye protection.[1]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear tightly fitting chemical splash goggles that provide a complete seal around the eyes, conforming to standards such as EU EN 166 or US NIOSH.[4][6]
-
Face Shield: When handling larger quantities (>5g) or performing operations with a heightened risk of splashing (e.g., rapid additions to a reaction vessel), a full-face shield must be worn in addition to chemical splash goggles.[7]
Hand Protection
To prevent skin irritation, chemically impermeable gloves are mandatory.[4]
-
Glove Type: Nitrile gloves are the preferred choice for incidental contact due to their excellent general chemical resistance.[8]
-
Glove Inspection: Before every use, gloves must be inspected for any signs of degradation, tears, or perforations.[2]
-
Double Gloving: For procedures involving significant risk of contamination, consider wearing two pairs of nitrile gloves.
-
Proper Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[2] Contaminated gloves must be disposed of immediately as hazardous waste.[2]
Body Protection
Protective clothing prevents the chemical from coming into contact with your skin and contaminating your personal clothing.
-
Laboratory Coat: A flame-resistant lab coat should be worn, fully buttoned, with the cuffs snug around the wrists.[6][7]
-
Chemical-Resistant Apron: When there is a significant risk of splashes, an impervious chemical-resistant apron should be worn over the lab coat.[8]
Respiratory Protection
If all work is conducted within a certified fume hood as mandated, respiratory protection is typically not required. However, it becomes essential in specific, non-routine situations:
-
Spill Cleanup: In the event of a spill outside of a containment device, respiratory protection is necessary. A minimum of a P95 (US) or P1 (EU) rated particle respirator should be used to protect against dust.[2]
-
Engineering Control Failure: If a fume hood malfunctions, evacuate the area. Re-entry to control the hazard requires a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2).[2][6]
Operational Plans: PPE Selection and Step-by-Step Guidance
The level of PPE required can be adjusted based on the specific task. The following table provides a clear guide for common laboratory operations.
| Task | Minimum Eye Protection | Minimum Hand Protection | Body Protection | Respiratory Protection Notes |
| Weighing/Transferring Solid | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | To be performed exclusively inside a chemical fume hood.[3] |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Add solid to solvent slowly to avoid splashing.[7] |
| Running/Monitoring Reaction | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Work should be conducted in a well-ventilated area, preferably a fume hood.[6] |
| Large Scale Work (>5g) or Splash Risk | Goggles + Face Shield | Nitrile Gloves (Double-gloving recommended) | Lab Coat + Chemical Apron | Always handle in a fume hood. |
| Spill Cleanup (outside hood) | Chemical Splash Goggles | Heavy-duty Nitrile or Butyl Gloves | Lab Coat + Chemical Apron | Required. Minimum N95/P95 for dust.[2] |
| Waste Disposal | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Collect waste in clearly labeled, sealed containers.[7] |
Workflow for PPE Selection
The following diagram outlines the decision-making process for ensuring adequate protection when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Step-by-Step Donning and Doffing of PPE
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on your eye and face protection.
-
Gloves: Put on your gloves, ensuring the cuffs go over the cuffs of your lab coat.
Doffing (Taking Off) - The "Dirty-to-Dirty, Clean-to-Clean" Method:
-
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of them immediately in a designated hazardous waste container.[2]
-
Wash Hands: Wash your hands thoroughly with soap and water.
-
Lab Coat: Remove your lab coat by rolling it away from your body, keeping the contaminated exterior folded inward. Hang it in its designated area or dispose of it if it's a disposable gown.
-
Goggles/Face Shield: Remove eye and face protection by handling the strap.
-
Final Hand Wash: Wash your hands again with soap and water.
Emergency Response and Disposal
Immediate Emergency Actions
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[2][4][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9]
-
Spill: Evacuate the immediate area. Wearing the appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material. Sweep up and place in a suitable, closed container for disposal.[2]
Disposal Plan
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed container for hazardous waste.[7]
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[2] Do not place it in the regular trash.
By adhering to these comprehensive guidelines, you establish a robust safety framework that protects you, your colleagues, and the integrity of your research.
References
- 1. 7-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 45790052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. fishersci.fr [fishersci.fr]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
